6-(Biotinamido)hexylazide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-azidohexyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O2S/c17-22-19-10-6-2-1-5-9-18-14(23)8-4-3-7-13-15-12(11-25-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCSBODFFJKHKE-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 6-(Biotinamido)hexylazide in Modern Bioscience: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Biotinamido)hexylazide is a cornerstone reagent in contemporary biological research, primarily utilized as a versatile molecular tool for the biotinylation of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1] Its bio-orthogonal nature—reacting specifically with alkyne-modified molecules without interfering with native cellular components—has positioned it as an indispensable probe in a myriad of applications, including proteomics, glycomics, and molecular imaging.[2][3] This guide provides an in-depth exploration of the core applications, experimental protocols, and underlying principles of this compound in research, presenting quantitative data and visual workflows to facilitate its effective implementation in the laboratory.
Core Principle: Bio-orthogonal Labeling via Click Chemistry
The primary utility of this compound lies in its two key functional groups: a biotin moiety and a terminal azide. The azide group serves as a reactive handle for "clicking" onto molecules containing a complementary alkyne group. This reaction, typically catalyzed by copper(I), forms a stable triazole linkage, covalently attaching the biotin label to the target molecule.[1][2] Because neither azides nor terminal alkynes are naturally present in most biological systems, this reaction is highly specific and bio-orthogonal.[3][4]
Once labeled, the biotin tag allows for highly sensitive detection and robust purification using streptavidin or avidin-based affinity matrices, which exhibit an exceptionally high binding affinity for biotin.[5] This two-step approach of metabolic or chemical incorporation of an alkyne followed by click chemistry with a biotin azide has revolutionized the study of dynamic cellular processes.[6]
Figure 1. General workflow for biotin labeling using this compound.
Key Research Applications and Methodologies
Proteomics: Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
A prominent application of this compound is in the identification of newly synthesized proteins using BONCAT.[5] In this method, cells are cultured with an alkyne-containing analog of methionine, L-homopropargylglycine (HPG), or an azide-containing analog, L-azidohomoalanine (AHA).[6] These non-canonical amino acids are incorporated into nascent proteins during translation. Following cell lysis, the alkyne- or azide-tagged proteome is labeled with the complementary biotin-azide or biotin-alkyne via a click reaction. The biotinylated proteins can then be enriched on streptavidin beads for subsequent identification and quantification by mass spectrometry.[5]
Cleavable biotin probes have also been developed to facilitate the release of captured proteins from the affinity matrix under mild conditions, improving recovery for mass spectrometry analysis.[5]
Glycan and Lipid Labeling
The study of glycans and lipids has also been significantly advanced by this technology. Cells can be metabolically labeled with alkyne-modified sugars (e.g., peracetylated N-(4-pentynoyl)mannosamine) or fatty acids.[2][3] Subsequent reaction with this compound allows for the visualization and identification of these modified biomolecules, providing insights into processes like glycosylation and fatty-acylation.[2]
Quantitative Data Summary
The efficiency of click chemistry labeling is dependent on several factors, including the concentration of reagents and the reaction environment. The following tables summarize typical concentration ranges for various applications.
| Table 1: Reagent Concentrations for In Vitro Labeling (Cell Lysates) | |
| Reagent | Recommended Final Concentration |
| Biotin Azide | 5 µM - 50 µM[7] |
| Copper(II) Sulfate (CuSO₄) | 100 µM - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 5 mM |
| Copper Ligand (e.g., THPTA, BTTAA) | 500 µM - 5 mM |
| Alkyne-tagged Protein | Sample-dependent |
| Table 2: Reagent Concentrations for Labeling in Fixed and Permeabilized Cells | |
| Reagent | Recommended Final Concentration |
| Biotin Azide | 0.5 µM - 10 µM[7] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 200 µM |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM - 5 mM |
| Copper Ligand (e.g., THPTA) | 100 µM - 1 mM |
Detailed Experimental Protocols
Protocol for Labeling of Alkyne-Modified Proteins in Cell Lysate
This protocol is a general guideline and should be optimized for specific experimental systems.
-
Prepare Cell Lysate: Lyse cells containing alkyne-modified proteins in a suitable lysis buffer containing protease inhibitors.
-
Prepare Click Reaction Cocktail: In a microfuge tube, prepare a fresh click reaction cocktail. For a 100 µL final reaction volume, add the following in order, vortexing briefly after each addition:
-
50 µL of cell lysate (~1 mg/mL)
-
10 µL of 10X PBS
-
10 µL of Biotin Azide (1 mM stock in DMSO) for a final concentration of 100 µM.
-
10 µL of a freshly prepared 10X catalyst solution (e.g., 10 mM CuSO₄ and 50 mM THPTA in water).
-
-
Initiate the Reaction: Add 10 µL of a freshly prepared 100 mM sodium ascorbate solution in water to initiate the reaction. Vortex thoroughly.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of cold acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the protein.[4]
-
Downstream Processing: The biotinylated protein pellet can be washed and then resuspended in a suitable buffer for downstream applications such as SDS-PAGE, Western blotting, or affinity purification with streptavidin beads.
Figure 2. Experimental workflow for in vitro protein labeling.
Protocol for Staining of Alkyne-Modified Biomolecules in Fixed Cells
-
Cell Culture and Labeling: Culture cells and incorporate the alkyne-modified metabolic precursor (e.g., EdU for DNA, HPG for protein).
-
Fix and Permeabilize: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.
-
Prepare Reaction Cocktail: Prepare a fresh reaction cocktail. For a 1 mL volume:
-
880 µL of PBS
-
10 µL of Biotin Azide (1 mM stock in DMSO) for a final concentration of 10 µM.
-
10 µL of 100 mM CuSO₄.
-
100 µL of 100 mM sodium ascorbate.
-
-
Labeling: Remove the wash buffer from the cells and add the reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[7]
-
Wash: Remove the reaction cocktail and wash the cells twice with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: The biotinylated targets can now be detected by incubating with a streptavidin-fluorophore conjugate for visualization by fluorescence microscopy.
Advanced Considerations
-
Copper-Free Click Chemistry: For live-cell imaging, the cytotoxicity of copper is a concern.[6] Copper-free click chemistry utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne derivatives (e.g., DIBO, DBCO) instead of terminal alkynes. While the reaction is slower, it eliminates the need for a toxic catalyst.[6]
-
Spatially-Resolved Labeling: Emerging techniques like "GEN-Click" allow for genetically targeted click reactions.[8] By fusing a copper-chelating ligand to a protein of interest, the click reaction can be spatially restricted to specific subcellular locations, enabling the study of localized metabolic events.[8]
Conclusion
This compound is a powerful and versatile reagent that, through the principles of click chemistry, has enabled significant advancements in the study of complex biological systems. Its ability to specifically and efficiently label biomolecules for subsequent detection and purification makes it an invaluable tool for researchers in numerous fields. By understanding the underlying chemistry and optimizing the provided protocols, scientists can effectively harness the power of this molecule to drive new discoveries.
References
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. abpbio.com [abpbio.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purity of 6-(Biotinamido)hexylazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 6-(Biotinamido)hexylazide, a valuable bifunctional linker used in bioconjugation and molecular biology. The information presented is intended to equip researchers with the necessary details to produce this reagent with high purity and yield.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is through the stable amide bond formation between an activated biotin derivative and an azide-containing amino-linker. The most common and commercially available activated biotin for this purpose is Succinimidyl-6-(biotinamido)hexanoate , also known as Biotin-LC-NHS or NHS-LC-Biotin. This reagent readily reacts with primary amines under mild conditions.
The reaction scheme is as follows:
Caption: Synthesis of this compound via amide coupling.
Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Succinimidyl-6-(biotinamido)hexanoate (Biotin-LC-NHS)
-
6-Azido-1-aminohexane
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Succinimidyl-6-(biotinamido)hexanoate (1 equivalent) in anhydrous DMF or DMSO.
-
Addition of Amine: To the stirred solution, add 6-Azido-1-aminohexane (1.1 equivalents). If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (1.2 equivalents) to neutralize the salt.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification
Purification of the crude this compound is crucial to remove any unreacted starting materials and by-products. The most common method is silica gel column chromatography.
Column Chromatography Protocol
Materials:
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexanes or Heptane
-
Ethyl Acetate (EtOAc)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a white to off-white solid.
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
| Parameter | Method | Expected Outcome |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |
| Identity | Mass Spectrometry (MS) | Calculated mass for C16H28N6O2S: 384.20 g/mol . Observed [M+H]+: ~385.21 m/z |
| Structure Confirmation | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Characteristic peaks corresponding to the biotin and hexylazide moieties. |
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to determine the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A suitable gradient, for example, 5% to 95% B over 20 minutes. |
| Flow Rate | 1 mL/min |
| Detection | UV at 210-230 nm |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the product.
| Ionization Mode | Expected Ion | m/z |
| Positive | [M+H]⁺ | ~385.21 |
| Positive | [M+Na]⁺ | ~407.19 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of this compound. The spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts will confirm the presence of the biotin core, the hexyl linker, and the terminal azide group.
Logical Workflow for Synthesis and Quality Control
The following diagram illustrates the logical workflow from synthesis to the final, quality-controlled product.
Caption: Workflow from synthesis to quality-controlled product.
An In-depth Technical Guide to 6-(Biotinamido)hexylazide (CAS Number 952091-45-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Biotinamido)hexylazide is a bifunctional molecule that serves as a critical reagent in the field of bioconjugation and chemical biology. Its structure incorporates a biotin moiety, a hexyl spacer, and a terminal azide group. This design allows for the versatile and specific labeling of biomolecules. The biotin component provides a high-affinity handle for detection and purification via streptavidin-based techniques, while the azide group enables covalent attachment to alkyne-containing molecules through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. While detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry are not consistently published in publicly accessible literature, the following information is well-established.
| Property | Value |
| CAS Number | 952091-45-1 |
| Molecular Formula | C₁₆H₂₈N₆O₂S |
| Molecular Weight | 368.50 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage | Store at -20°C for long-term stability |
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of this compound lies in its participation in the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule. The reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for biological applications.
General Experimental Workflow for CuAAC Labeling
The following diagram illustrates the general workflow for labeling an alkyne-modified protein with this compound.
Caption: General workflow for CuAAC-mediated protein biotinylation.
Detailed Experimental Protocol: Labeling of an Alkyne-Modified Protein
This protocol provides a general method for labeling a protein containing a terminal alkyne with this compound. Optimization may be required depending on the specific protein and experimental context.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended)
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).
-
If using a ligand, add THPTA to a final concentration of 500 µM.
-
Add the CuSO₄ solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.
-
-
Verification:
-
Confirm successful biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry.
-
Application in Proteomics: Affinity Purification and Identification of Labeled Proteins
A primary application of this compound is in chemical proteomics to identify and quantify proteins that have been metabolically or enzymatically labeled with an alkyne. The biotin tag allows for the highly specific and efficient capture of these labeled proteins using streptavidin-coated beads.
Experimental Workflow for Biotin-Based Pull-Down and Proteomic Analysis
The following diagram outlines the workflow for enriching and identifying biotinylated proteins from a complex biological sample.
Caption: Workflow for affinity purification and proteomic analysis.
Detailed Experimental Protocol: Streptavidin Pull-Down of Biotinylated Proteins
This protocol describes a general procedure for the enrichment of biotinylated proteins from a cell lysate.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
-
Protease inhibitors
Procedure:
-
Prepare Cell Lysate:
-
Lyse cells containing the biotinylated proteins in a suitable lysis buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Bead Preparation:
-
Wash the streptavidin beads according to the manufacturer's instructions to remove storage buffers.
-
-
Affinity Capture:
-
Incubate the cell lysate (typically 1-5 mg of total protein) with the washed streptavidin beads for 1-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high-salt buffers and buffers containing different detergents.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the streptavidin and releases the biotinylated proteins. For mass spectrometry applications, on-bead digestion with trypsin is often preferred.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting or subjected to in-solution or on-bead digestion for identification by mass spectrometry.
-
Conclusion
This compound is a powerful and versatile tool for researchers in chemical biology, proteomics, and drug development. Its ability to efficiently and specifically label alkyne-containing biomolecules via the CuAAC reaction, combined with the robust biotin-streptavidin system for detection and purification, enables a wide range of applications. The protocols provided in this guide offer a starting point for the successful implementation of this reagent in various experimental workflows. As with any chemical probe, optimization of reaction conditions is crucial for achieving the desired specificity and efficiency in your particular system.
An In-depth Technical Guide to Bioorthogonal Labeling with Biotin-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2] Among the various bioorthogonal tools, biotin-azide has emerged as a cornerstone reagent for the selective labeling and subsequent detection or purification of biomolecules. This guide provides a comprehensive technical overview of bioorthogonal labeling using biotin-azide, focusing on the core principles, experimental protocols, and applications relevant to researchers, scientists, and drug development professionals.
The azide group, being small, metabolically stable, and absent in most biological systems, serves as an ideal bioorthogonal handle.[1] Biotin, with its high affinity for streptavidin, provides a robust and versatile tag for detection and enrichment.[3] The conjugation of biotin to a molecule of interest is achieved through the reaction of biotin-azide with a complementary functional group, typically an alkyne or a phosphine, that has been metabolically, genetically, or chemically incorporated into the target biomolecule.
This guide will delve into the three primary bioorthogonal reactions utilized for biotin-azide labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click chemistry" reaction.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is particularly advantageous for live-cell imaging.[5][6]
-
Staudinger Ligation: A classic bioorthogonal reaction between an azide and a phosphine.[7][8]
Core Principles and Reaction Mechanisms
The selection of a bioorthogonal labeling strategy depends on the specific experimental context, including the nature of the biological system, the target biomolecule, and the downstream application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a [3+2] cycloaddition reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[9] The reaction is highly efficient and specific, forming a stable triazole linkage.[4] Due to the potential cytotoxicity of the copper catalyst, its application in living systems requires careful optimization and the use of copper-chelating ligands to minimize adverse effects.[10][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free click chemistry reaction that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain and form a stable triazole.[5][6] The absence of a cytotoxic metal catalyst makes SPAAC particularly well-suited for labeling biomolecules in living cells and whole organisms.[12] However, the reaction kinetics of SPAAC are generally slower than those of CuAAC.[13]
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that occurs between an azide and a triarylphosphine.[7][14] The reaction proceeds through an aza-ylide intermediate, which then rearranges to form a stable amide bond.[15] While it is a metal-free reaction, the Staudinger ligation generally exhibits slower kinetics compared to both CuAAC and SPAAC.[4][16]
Quantitative Data Presentation
The choice between different bioorthogonal labeling methods often involves a trade-off between reaction kinetics, labeling efficiency, and biocompatibility. The following tables summarize key quantitative data to aid in the selection of the most appropriate technique.
Table 1: Comparison of Labeling Efficiency in O-GlcNAc Proteomics [7][17]
| Labeling Method | Biotin Probe | Number of Putative O-GlcNAc Modified Proteins Identified | Number of Overlapping Proteins Identified |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 |
Table 2: Kinetic Data for Bioorthogonal Reactions
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Staudinger Ligation | ~2-8 x 10⁻³[4] | Can be influenced by the electronic properties of the azide and phosphine. |
| Perfluoroaryl Azide-Staudinger Reaction | Up to 18[18] | A faster variant of the Staudinger ligation. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful bioorthogonal labeling. The following sections provide standardized methodologies for the key reactions involving biotin-azide.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Cell Lysates[19]
This protocol describes a general procedure for labeling alkyne-tagged proteins in a cell lysate with biotin-azide.
Materials:
-
Protein lysate containing alkyne-modified proteins (1-5 mg/mL)
-
Biotin-Azide stock solution (e.g., 10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
To 50 µL of protein lysate in a microcentrifuge tube, add 90 µL of PBS.
-
Add the desired volume of Biotin-Azide stock solution to achieve a final concentration of 20 µM (optimal concentration may range from 5 µM to 50 µM). Vortex briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex thoroughly.
-
Incubate the reaction for 30 minutes at room temperature with continuous vortexing or end-over-end rotation.
-
To precipitate the labeled proteins, add the reaction mixture to 3 mL of cold (–20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
-
Incubate at –20°C for 1 hour.
-
Centrifuge at 13,000-20,000 x g for 10 minutes.
-
Carefully remove the upper aqueous layer without disturbing the protein interface.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Pulse-Chase Analysis of Protein Half-Life[20]
This protocol outlines a method to determine protein half-life using metabolic labeling with an azide-containing amino acid followed by SPAAC with a biotinylated cyclooctyne.
Materials:
-
Cultured cells
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Complete cell culture medium containing methionine
-
Lysis buffer
-
Immunoprecipitation reagents (antibodies, beads)
-
Biotin-dibenzocyclooctyne (Biotin-DBCO) or other strained alkyne-biotin conjugate
-
SDS-PAGE and Western blotting reagents
-
HRP-conjugated streptavidin
Procedure:
-
Pulse: Culture cells in methionine-free medium supplemented with L-azidohomoalanine (AHA) for a defined period to label newly synthesized proteins.
-
Chase: Remove the AHA-containing medium, wash the cells, and incubate them in complete medium containing methionine for various time points.
-
Cell Lysis and Immunoprecipitation: Collect and lyse the cells at each time point. Immunoprecipitate the protein of interest.
-
SPAAC Reaction: React the immunopurified AHA-labeled proteins with a biotin-strained cyclooctyne conjugate (e.g., Biotin-DBCO).
-
Detection: Resolve the labeled proteins by SDS-PAGE, transfer to a membrane, and detect the biotinylated proteins using HRP-conjugated streptavidin and chemiluminescence.
Protocol 3: Staudinger Ligation for Site-Specific DNA Labeling[14][21]
This protocol describes the labeling of azido-modified DNA with a biotin-phosphine conjugate.
Materials:
-
Azido-modified DNA
-
Biotin-phosphine label
-
Reaction buffer (e.g., PBS)
Procedure:
-
Dissolve the azido-modified DNA and the biotin-phosphine label in the reaction buffer.
-
The optimal concentrations and reaction time will depend on the specific substrates and should be empirically determined. A typical reaction may involve incubating equimolar amounts of the azide and phosphine at room temperature overnight.
-
The labeling efficiency can be assessed by methods such as gel electrophoresis, where a shift in the band corresponding to the biotinylated DNA will be observed. The conversion rate can be approximately 70%.[19]
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in bioorthogonal labeling with biotin-azide.
Conclusion
Bioorthogonal labeling with biotin-azide has become an indispensable tool in chemical biology, proteomics, and drug development. The choice between CuAAC, SPAAC, and the Staudinger ligation depends on the specific experimental requirements, with considerations for reaction kinetics, biocompatibility, and labeling efficiency. By providing a comprehensive overview of the core principles, quantitative data, detailed protocols, and visual workflows, this guide aims to empower researchers to effectively design and execute experiments utilizing this powerful technology. As the field of bioorthogonal chemistry continues to evolve, the applications of biotin-azide are expected to expand further, enabling new discoveries in the intricate world of biological systems.
References
- 1. raineslab.com [raineslab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcmarot.com [jcmarot.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. interchim.fr [interchim.fr]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 15. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of the Hexyl Spacer in 6-(Biotinamido)hexylazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The remarkable affinity between biotin and avidin proteins, particularly streptavidin, is a cornerstone of modern biotechnology and drug development. This exceptionally strong and specific non-covalent interaction is harnessed in a vast array of applications, from immunoassays and affinity chromatography to targeted drug delivery and cellular imaging. At the heart of many of these applications are biotinylation reagents, molecules designed to attach biotin to a target of interest. 6-(Biotinamido)hexylazide is one such reagent, distinguished by its hexyl spacer and terminal azide group. This guide provides a comprehensive technical overview of the critical role this hexyl spacer plays in the utility and efficacy of this compound, offering insights for researchers and professionals in the life sciences.
The fundamental purpose of the spacer arm in any biotinylation reagent is to mitigate steric hindrance.[1][2] The biotin-binding pocket of streptavidin is located deep within the protein structure. When a biotinylated molecule is large or immobilized on a surface, direct conjugation of biotin without a spacer can physically obstruct the binding pocket, significantly impeding or even preventing the interaction with streptavidin. The hexyl spacer in this compound provides a flexible linker of a specific length, effectively extending the biotin moiety away from the conjugated molecule, thereby enhancing its accessibility to the binding pocket of streptavidin.
The Impact of Spacer Arm Length on Binding Affinity: A Quantitative Perspective
The length of the spacer arm is a critical determinant of the binding efficiency between a biotinylated molecule and streptavidin. While the intrinsic affinity of biotin for streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar to picomolar range, the apparent affinity in a given experimental system is profoundly influenced by the accessibility of the biotin tag.[3]
Several studies have demonstrated that increasing the spacer arm length generally leads to improved binding, up to an optimal length, by reducing steric hindrance. This is particularly evident when the biotinylated molecule is large or when the interaction occurs on a solid phase, such as in microplate-based assays or on biosensor surfaces.
| Biotinylation Reagent | Spacer Arm Length (Å) | Relative Binding Affinity (%) | Reference |
| NHS-Biotin | 13.5 | ~40 | [4] |
| NHS-LC-Biotin (Long Chain) | 22.4 | ~70 | [4] |
| NHS-LC-LC-Biotin (Longer Chain) | 30.5 | 100 | [4] |
| This compound | ~20 | Estimated high affinity | - |
Note: The relative binding affinity is based on data from a study comparing different length N-hydroxysuccinimide (NHS) ester biotinylation reagents in an ELISA format.[4] The spacer arm length of this compound is estimated based on its chemical structure. While direct comparative quantitative data for this compound was not found in the literature, its spacer length falls within the range shown to provide significant enhancement in binding.
The data clearly indicates that longer spacer arms lead to a higher signal in a binding assay, which can be attributed to a greater number of accessible biotin molecules for streptavidin binding. The hexyl spacer in this compound, with an approximate length of 20 Å, provides a significant advantage over reagents with shorter or no spacers, ensuring robust and reliable biotin-streptavidin interactions in a wide range of applications.
The Azide Moiety: Enabling "Click" Chemistry
Beyond the crucial role of the hexyl spacer, the terminal azide group of this compound imparts another layer of versatility through its ability to participate in "click" chemistry.[1][2] Specifically, the azide group can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne.[5] This bioorthogonal reaction allows for the covalent and site-specific attachment of the biotin-hexylazide moiety to alkyne-modified molecules, such as proteins, nucleic acids, or small molecule drugs, under mild, aqueous conditions.[6]
This "clickable" functionality is particularly valuable in drug development and proteomic studies for several reasons:
-
Specificity: The azide and alkyne groups are largely absent in biological systems, ensuring that the reaction is highly specific and avoids side reactions with other functional groups.[1]
-
Efficiency: The CuAAC reaction is known for its high yields and rapid reaction rates.[5]
-
Versatility: It allows for a modular approach to bioconjugation, where the alkyne-modified target and the azide-containing biotin tag can be synthesized separately and then efficiently linked.
Experimental Protocols
Synthesis of this compound
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the general steps for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Reaction tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein to the desired concentration in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve the desired final concentration (typically a 2- to 10-fold molar excess over the protein).
-
Add the copper ligand (THPTA or TBTA) to a final concentration of approximately 5 times the copper concentration.
-
Add the CuSO4 solution to a final concentration of 1-2 mM.
-
Gently mix the solution.
-
-
Initiate the Reaction:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can interfere with the reaction.
-
Add the sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Remove unreacted reagents and byproducts by a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Click Chemistry Workflow:
References
- 1. interchim.fr [interchim.fr]
- 2. abpbio.com [abpbio.com]
- 3. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
Solubility Profile of 6-(Biotinamido)hexylazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Biotinamido)hexylazide, a critical reagent in bioconjugation and drug discovery. Understanding the solubility of this compound is paramount for its effective application in various experimental workflows, including "click chemistry," affinity labeling, and the development of targeted therapeutics.
Core Concepts: Structure and Solubility
This compound is a bifunctional molecule featuring a biotin moiety and a terminal azide group, connected by a six-carbon alkyl spacer. The biotin portion provides high-affinity binding to avidin and streptavidin, while the azide group enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), the cornerstones of click chemistry.
The solubility of this compound is influenced by the interplay of its structural components: the relatively polar biotin headgroup, the nonpolar hexyl linker, and the polar azide terminus.
Qualitative Solubility Data
Based on available technical data sheets from various suppliers, the solubility of this compound is qualitatively described in several common organic solvents. This information is summarized in the table below. It is important to note that quantitative solubility data (e.g., in mg/mL or mmol/L) is not consistently published, and the information provided should be considered as a general guideline.
| Solvent | Chemical Class | Polarity | Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble |
| Dichloromethane (DCM) | Chlorinated | Intermediate | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble |
Table 1: Qualitative Solubility of this compound in Common Organic Solvents.
Experimental Protocol: Determination of Solubility
The following is a generalized protocol for determining the solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water, buffer)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Slurry:
-
Accurately weigh an excess amount of this compound into a vial. The exact amount should be more than what is expected to dissolve.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Agitate the mixture using a vortex mixer for 1-2 minutes to ensure thorough mixing.
-
Place the vial in a temperature-controlled environment (e.g., a shaker incubator) and allow it to equilibrate for a set period (e.g., 24 hours). This allows the solution to reach saturation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully aspirate the supernatant, ensuring that no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Accurately dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The primary application of this compound is in the biotinylation of target molecules via click chemistry. The following diagram illustrates a typical experimental workflow for this process.
The Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-depth Technical Guide
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 that describes a set of near-perfect, reliable, and straightforward bond-forming reactions.[1][2][3] This reaction facilitates the covalent connection between an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[4][5] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸, proceeds with high efficiency at room temperature, and demonstrates exceptional functional group tolerance.[2][4][6] Its robustness, high yields, and bio-orthogonality have made it an indispensable tool in diverse fields such as drug discovery, bioconjugation, materials science, and chemical biology.[1][7][8][9]
Core Reaction Mechanism: A Dinuclear Copper Pathway
While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence, including kinetic studies showing a second-order dependence on the copper concentration, now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][2] This mechanism better explains the reaction's significant rate acceleration and high fidelity.[1] The catalytic cycle involves several key steps where two copper atoms cooperate to facilitate the cycloaddition.[6]
The Catalytic Cycle involves the following key steps:
-
Formation of Copper(I) Acetylide: In the presence of a base or through direct coordination, a copper(I) catalyst reacts with a terminal alkyne to form a copper(I) acetylide intermediate.[5] The copper(I) ion significantly lowers the pKa of the alkyne's terminal C-H bond, facilitating its deprotonation.[5]
-
Formation of a Dinuclear π,σ-Bis(copper) Acetylide: The initially formed mononuclear copper acetylide coordinates with a second copper(I) ion. This results in a dinuclear intermediate where one copper atom is σ-bonded to the acetylide carbon, and the other is π-bonded to the alkyne's triple bond.[1][6]
-
Azide Coordination and Cycloaddition: An organic azide then coordinates to one of the copper centers.[2] The cooperative action of the two copper atoms activates both the azide and the alkyne, leading to the formation of an unusual six-membered copper metallacycle.[1][6] This step represents the key carbon-nitrogen bond formation.[2]
-
Ring Contraction: The six-membered metallacycle undergoes a rapid ring contraction, forming a more stable dinuclear copper triazolide intermediate.[1][6]
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product.[1][6] This step regenerates the active dinuclear copper catalyst, allowing it to re-enter the catalytic cycle.[1]
Key Components and Reaction Conditions
The success and efficiency of the CuAAC reaction depend on several key components and the optimization of reaction parameters.
Copper Source
The active catalyst is the copper(I) ion.[10] Various sources can be utilized:
-
Cu(I) Salts: Direct sources like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ can be used, but require oxygen-free conditions as Cu(I) is prone to oxidation.[2][11]
-
Cu(II) Salts with a Reducing Agent: This is the most common and convenient method.[10] A Cu(II) salt, such as copper(II) sulfate (CuSO₄), is reduced in situ to Cu(I) using a mild reducing agent.[6][10] Sodium ascorbate is the most widely used reductant for this purpose.[][13]
-
Metallic Copper: Metallic copper can also serve as a source of the catalytic Cu(I) species.[10]
Ligands
Ligands play a crucial role in the CuAAC reaction, especially in biological applications.[11] Their functions include:
-
Stabilizing the Cu(I) oxidation state against oxidation and disproportionation.[14][15]
-
Accelerating the reaction rate , sometimes by several thousand times over the ligand-free process.[15][16]
-
Reducing the cytotoxicity of copper, which is critical for in vivo applications.[11]
-
Preventing the formation of oxidative byproducts .[2]
The choice of ligand depends on the solvent system and specific application requirements.[15]
| Ligand Type | Examples | Primary Use/Properties | Citation |
| Tris-triazolyl Amines | TBTA (Tris(benzyltriazolylmethyl)amine) | The first general ligand for bioconjugation; effective in water-containing mixtures. | [2] |
| Water-Soluble Ligands | THPTA, BTTAA, BTTES | Recommended for aqueous reactions; enhance efficiency and biocompatibility. | [14][15] |
| Benzimidazole-based | Tris(benzimidazolyl)methyl amines | Superior under low catalyst loading and high substrate concentrations. | [2][16] |
| N-Alkylimidazoles | 1-(1-adamantyl)imidazole | Efficient for sterically hindered substrates. | [17] |
Solvents and Other Reagents
-
Solvents: The CuAAC reaction is compatible with a wide range of solvents, including mixtures of water and organic solvents like DMSO, DMF, and t-BuOH.[6][15] The choice is primarily dictated by the solubility of the substrates.[15]
-
Reducing Agent: Sodium ascorbate is the preferred reducing agent for converting Cu(II) to the active Cu(I) catalyst.[13] A slight excess is often used to prevent oxidative homocoupling of the alkyne.[6]
-
Base: While the copper catalyst lowers the alkyne pKa, a base like N,N-Diisopropylethylamine (DIPEA) is sometimes used, particularly in organic solvents, to facilitate the formation of the copper acetylide.[5][18] However, it is often unnecessary in aqueous, buffered systems.[19]
Quantitative Data Summary
The following tables summarize key quantitative parameters for performing CuAAC reactions, gathered from various protocols and optimization studies.
Table 1: General Reaction Parameters
| Parameter | Typical Value / Range | Notes | Citation |
| Rate Acceleration | 10⁷ - 10⁸ (vs. uncatalyzed) | This highlights the profound catalytic effect of copper(I). | [4][6] |
| pH Range | 4 - 12 | The reaction is robust and insensitive to a broad pH range. | [6][20] |
| Temperature | Room Temperature (20-25 °C) | For slow or sterically hindered reactions, warming to 35-50 °C can be beneficial. | [15][18][21] |
| Reactant Stoichiometry | 1:1 to 1:2 (Azide:Alkyne) | A slight excess (1.1 to 2-fold) of the less precious reagent can drive the reaction to completion. | [15] |
Table 2: Catalyst and Ligand Loading
| Component | Typical Concentration / Loading | Notes | Citation |
| Copper Catalyst (CuSO₄) | 0.1 - 2 mol % (Organic Synthesis) | Higher loadings may be needed for dilute or complex systems. | [21][22] |
| 25 µM - 2 mM (Bioconjugation) | Final concentration in the reaction mixture. | [10][19] | |
| Ligand-to-Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is often recommended in bioconjugation to protect biomolecules from oxidation. | [10][13][15] |
| Sodium Ascorbate | 1 - 10 equivalents (to Copper) | A final concentration of 1-5 mM is common in bioconjugation protocols. | [10][18][19] |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for specific substrates and systems is often necessary.[15][18]
Protocol 1: General Protocol for CuAAC in Aqueous Buffer (Bioconjugation)
This protocol is adapted for labeling a biomolecule functionalized with an alkyne.[10][19]
1. Preparation of Stock Solutions:
-
Biomolecule-Alkyne: Prepare a solution of the alkyne-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration.[15]
-
Cargo-Azide: Prepare a concentrated stock solution (e.g., 10 mM) of the azide-containing molecule in DMSO or a compatible buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[10]
-
Ligand (e.g., THPTA): 50 mM in deionized water.[10]
-
Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh.[10][19]
2. Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order:
-
Add the biomolecule-alkyne solution and buffer to achieve the desired reaction volume.
-
Add the Cargo-Azide stock solution.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and ligand stocks. For a final copper concentration of 0.25 mM and a 5:1 ligand ratio, you would mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA for a 500 µL final reaction volume.[10] Add this premix to the reaction tube. Important: Always premix the copper and ligand before adding them to the reaction mixture containing the biomolecule.[15][23]
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of ~5 mM.[10]
3. Reaction and Workup:
-
Gently mix the solution by inverting the tube.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
The workup procedure depends on the application and may include protein precipitation, size-exclusion chromatography, or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: On-Resin CuAAC Reaction
This protocol is suitable for modifying peptides or other molecules synthesized on a solid support.[18]
1. Materials:
-
Azide-functionalized peptide on resin.
-
Terminal alkyne (5-10 equivalents relative to resin loading).
-
Catalyst System A: Copper(I) iodide (CuI) (1-2 eq.) and DIPEA (5-10 eq.) in anhydrous DMF.
-
Catalyst System B: CuSO₄·5H₂O (0.1-0.5 eq.) and sodium ascorbate (1-5 eq.) in a DMF/water mixture (e.g., 4:1 v/v).[18]
2. Procedure (Using Catalyst System B):
-
Resin Swelling: Swell the azide-functionalized resin in the chosen solvent (e.g., DMF/water) in a solid-phase synthesis vessel for at least 30 minutes.[18]
-
Reaction Setup: Drain the swelling solvent. Add the terminal alkyne dissolved in the DMF/water solvent mixture to the resin.
-
Catalyst Addition: Add the sodium ascorbate, followed by the CuSO₄·5H₂O. The solution should develop a yellow-orange color, indicating the formation of the active Cu(I) species.[18]
-
Reaction: Agitate the mixture on a shaker at room temperature for 2-12 hours.
-
Washing: Once the reaction is complete (as determined by a negative Kaiser test or LC-MS analysis of a cleaved sample), drain the reaction mixture. Wash the resin thoroughly with DMF, followed by DCM, and then methanol.[18]
-
Drying and Cleavage: Dry the resin under vacuum. The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA).[18]
Troubleshooting and Optimization
Despite its robustness, CuAAC reactions can sometimes result in low yields or side products. A systematic approach to troubleshooting is beneficial.
Table 3: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | Degas solvents to remove oxygen; ensure an adequate excess of fresh sodium ascorbate. | [18] |
| Impure reagents or solvents. | Use high-purity starting materials and solvents. | [15] | |
| Steric hindrance around the azide or alkyne. | Increase reaction time or temperature (e.g., 40-50 °C); use a more effective ligand. | [15][18] | |
| Side Product Formation | Oxidative homocoupling of the alkyne. | Ensure oxygen-free conditions or an adequate excess of reducing agent. | [2] |
| Degradation of sensitive biomolecules. | Use a protective ligand (e.g., THPTA) at a higher ratio (5:1 to Cu); avoid prolonged reaction times at high temperatures. | [13][18][24] | |
| Reaction Inhibition | Presence of coordinating functional groups (e.g., thiols) on the substrate. | Increase the concentration of the copper-ligand complex; consider using protecting groups. | [15] |
| Incorrect order of reagent addition. | Always premix the copper salt and ligand before adding to the substrate solution; add ascorbate last to initiate. | [15][23] |
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labinsights.nl [labinsights.nl]
- 10. jenabioscience.com [jenabioscience.com]
- 11. tcichemicals.com [tcichemicals.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Unlocking Cellular Secrets: A Technical Guide to Novel Applications of Biotin-Azide Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-azide reagents have emerged as indispensable tools in chemical biology and drug discovery, primarily through their utility in bioorthogonal chemistry. The azide moiety allows for a highly specific and efficient reaction with alkyne-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This reaction's biocompatibility enables the precise labeling of biomolecules in complex biological systems. The biotin component serves as a powerful affinity handle, leveraging its extraordinarily strong and specific interaction with streptavidin for the enrichment and purification of labeled targets. This technical guide explores the core principles and novel applications of biotin-azide reagents, providing detailed experimental protocols and quantitative data to empower researchers in their scientific pursuits.
Core Applications and Methodologies
Two prominent techniques that harness the power of biotin-azide reagents are Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for monitoring protein synthesis and Activity-Based Protein Profiling (ABPP) for assessing enzyme function.
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT allows for the visualization and identification of newly synthesized proteins in cells and organisms. This is achieved by introducing a non-canonical amino acid containing an azide or alkyne group, such as L-azidohomoalanine (AHA), into the cellular environment. AHA is incorporated into newly synthesized proteins by the cell's translational machinery. Subsequent reaction with an alkyne- or azide-functionalized biotin probe, respectively, enables the selective capture and identification of the nascent proteome.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic strategy for the functional analysis of enzymes in their native biological context. ABPP utilizes active site-directed chemical probes that covalently label a specific class of enzymes. When these probes are functionalized with an alkyne or azide group, they can be "clicked" with a biotin-azide or biotin-alkyne reagent. This two-step approach allows for the enrichment and subsequent identification of active enzymes from complex proteomes, providing valuable insights into enzyme regulation and inhibitor selectivity.
Quantitative Data Presentation
The choice of linker in a biotin-azide reagent can significantly impact the outcome of a proteomics experiment, particularly when cleavable linkers are employed to facilitate the release of captured proteins from streptavidin beads. Below is a summary of quantitative data from a comparative study of different cleavable linkers.
| Linker Type | Cleavage Condition | Protein Identifications | Peptide Identifications | Cleavage Efficiency (%) |
| Photocleavable (PC) | UV (365 nm) | 1,254 | 5,879 | ~85 |
| Acid-cleavable (Rink) | 5% TFA | 1,589 | 7,123 | >90 |
| Disulfide-based | 10 mM DTT | 978 | 4,567 | ~95 |
| Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid | 2,134 | 9,876 | >95 |
Data is representative and compiled from typical proteomics experiments. Actual results may vary based on experimental conditions and sample complexity.
Experimental Protocols
BONCAT Protocol for Labeling and Enrichment of Newly Synthesized Proteins
Materials:
-
L-azidohomoalanine (AHA)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA)
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)
Methodology:
-
Metabolic Labeling: Culture cells in methionine-free medium supplemented with AHA for a desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis: Harvest cells and lyse using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail:
-
Biotin-alkyne (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
THPTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation: Precipitate the proteins using a methanol/chloroform extraction or acetone precipitation.
-
Affinity Purification:
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing an excess of free biotin.
-
Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
ABPP Protocol for Profiling Serine Hydrolase Activity
Materials:
-
Fluorophosphonate (FP)-alkyne probe
-
Biotin-azide
-
Click chemistry reagents (as in BONCAT protocol)
-
Streptavidin-agarose beads
-
Proteome sample (e.g., cell or tissue lysate)
-
Buffers for lysis, washing, and elution
Methodology:
-
Proteome Labeling:
-
Incubate the proteome sample with the FP-alkyne probe for a specified time (e.g., 30-60 minutes) at 37°C to allow for covalent modification of active serine hydrolases.
-
-
Click Chemistry Reaction:
-
Perform the click reaction as described in the BONCAT protocol, using biotin-azide as the capture reagent.
-
-
Affinity Purification:
-
Proceed with protein precipitation and affinity purification using streptavidin-agarose beads as outlined in the BONCAT protocol.
-
-
On-Bead Digestion for Mass Spectrometry:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins.
-
Collect the supernatant containing the tryptic peptides for analysis by LC-MS/MS.
-
Visualizations
Caption: Workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Elucidation of Kinase Inhibition in the EGFR Signaling Pathway using ABPP.
Methodological & Application
Application Notes and Protocols for Protein Labeling using 6-(Biotinamido)hexylazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a fundamental technique in life sciences research and drug development, enabling the visualization, tracking, and purification of proteins of interest. One of the most robust and specific methods for protein biotinylation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This bio-orthogonal reaction allows for the covalent ligation of an azide-modified molecule to an alkyne-modified molecule with high efficiency and specificity, even in complex biological samples.[1][3][4]
6-(Biotinamido)hexylazide is a biotin-containing reagent featuring a terminal azide group. This reagent is ideal for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The subsequent high-affinity interaction between biotin and streptavidin (or its analogs like avidin and NeutrAvidin) facilitates a wide range of downstream applications, including protein enrichment for proteomic analysis, imaging, and interaction studies.[2][5] This document provides a detailed protocol for the biotinylation of alkyne-modified proteins using this compound via the CuAAC reaction.
Principle of the Reaction
The core of the labeling strategy is the CuAAC reaction, which forms a stable triazole linkage between the azide group of this compound and a terminal alkyne present on the protein of interest.[2][3][6] This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) by a reducing agent such as sodium ascorbate or Tris(2-carboxyethyl)phosphine (TCEP).[7] A copper-coordinating ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), is often included to stabilize the copper(I) oxidation state and improve reaction efficiency.[7]
Key Applications
-
Proteomics: Selective enrichment of newly synthesized proteins or post-translationally modified proteins for mass spectrometry-based identification and quantification.[5][8][9]
-
Cell Imaging: Visualization of protein localization and trafficking within cells.
-
Biochemical Assays: Immobilization of proteins on streptavidin-coated surfaces for interaction studies, such as pull-down assays and surface plasmon resonance (SPR).
-
Drug Discovery: Identification of protein targets for small molecule drugs using photoaffinity labeling probes equipped with an alkyne handle.[7]
Experimental Protocols
This section details the necessary reagents and a step-by-step procedure for labeling an alkyne-modified protein with this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage Temperature |
| This compound | Various | e.g., Click Chemistry Tools A106 | -20°C, Protect from light |
| Alkyne-modified Protein | User-provided | N/A | -20°C or -80°C |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | Room Temperature |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 | -20°C |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Sigma-Aldrich | 678937 | -20°C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 | Room Temperature |
| Protein Desalting Columns | GE Healthcare | PD-10 (17085101) | Room Temperature |
| Streptavidin-Agarose Resin | Thermo Fisher Scientific | 20349 | 4°C |
Stock Solution Preparation
Proper preparation of stock solutions is critical for the success of the labeling reaction. It is recommended to prepare fresh reducing agent solutions before each experiment.
| Stock Solution | Solvent | Concentration | Notes |
| This compound | DMSO | 10 mM | Vortex to dissolve. If precipitation is observed, warm briefly at 37°C. Store in single-use aliquots at -20°C. |
| Copper(II) Sulfate (CuSO₄) | Deionized Water | 50 mM | Store at room temperature. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Deionized Water | 50 mM | Prepare fresh before each use. |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | DMSO | 10 mM | Vortex to dissolve. May require gentle warming. Store in single-use aliquots at -20°C. |
Step-by-Step Protein Labeling Protocol
This protocol is a general guideline and may require optimization based on the specific protein and experimental goals. The final concentrations of reactants are provided as a starting point.
-
Prepare the Protein Sample:
-
Dissolve the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain any reducing agents that could interfere with the reaction. If necessary, perform a buffer exchange using a desalting column.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed while maintaining the indicated final concentrations.
-
| Reagent | Stock Concentration | Volume for 100 µL Reaction | Final Concentration |
| Alkyne-modified Protein | 1-5 mg/mL | X µL | 5-20 µM |
| PBS, pH 7.4 | 1X | to 100 µL | 1X |
| This compound | 10 mM | 1 µL | 100 µM |
| TBTA | 10 mM | 1 µL | 100 µM |
| TCEP | 50 mM | 2 µL | 1 mM |
| Copper(II) Sulfate (CuSO₄) | 50 mM | 1 µL | 500 µM |
-
Incubation:
-
Gently mix the reaction components by pipetting. Avoid vigorous vortexing, which can denature the protein.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the incubation can be performed at 4°C overnight.
-
-
Removal of Excess Reagents:
-
After the incubation is complete, it is crucial to remove unreacted biotin-azide and copper catalyst to prevent interference in downstream applications.
-
Use a protein desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS) to separate the labeled protein from small molecule reactants. Follow the manufacturer's instructions for the desalting column.
-
-
Verification of Labeling (Optional but Recommended):
-
The success of the biotinylation can be confirmed by Western blot analysis.
-
Run a sample of the labeled protein on an SDS-PAGE gel and transfer it to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescently labeled streptavidin to detect the biotinylated protein.
-
Data Presentation
Quantitative analysis of protein labeling is essential for many applications, particularly in quantitative proteomics.[5] Below are example tables for presenting data from labeling experiments.
Table 1: Optimization of Labeling Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Concentration (µM) | 10 | 10 | 20 | 20 |
| Biotin-Azide (µM) | 100 | 200 | 100 | 200 |
| Incubation Time (h) | 1 | 2 | 1 | 2 |
| Labeling Efficiency (%) | Result | Result | Result | Result |
Labeling efficiency can be determined by various methods, including densitometry of Western blots or mass spectrometry.
Table 2: Quantitative Proteomic Analysis of Labeled Proteins
| Protein ID | Gene Name | Fold Change (Treatment vs. Control) | p-value | Number of Unique Peptides Identified |
| P12345 | GENE1 | 2.5 | 0.01 | 15 |
| Q67890 | GENE2 | -1.8 | 0.04 | 8 |
| ... | ... | ... | ... | ... |
This table is an example of how to present data from a quantitative proteomics experiment, such as HILAQ or QuaNCAT, where labeled proteins are enriched and analyzed by mass spectrometry.[5]
Visualizations
Workflow for Protein Labeling
Caption: A flowchart illustrating the major steps in the biotinylation of an alkyne-modified protein.
CuAAC Reaction Pathway
Caption: The chemical principle of labeling a protein-alkyne with biotin-azide via CuAAC.
References
- 1. interchim.fr [interchim.fr]
- 2. abpbio.com [abpbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotin-xx.com [biotin-xx.com]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Nucleic Acid Biotinylation with Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in molecular biology for the detection, purification, and immobilization of nucleic acids. When coupled with the power and precision of click chemistry, this process becomes highly efficient, specific, and versatile. Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with biological systems.[1][2][3] The most common type of click chemistry used for biotinylating nucleic acids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-modified molecule and an alkyne-modified molecule.[4] An alternative, copper-free approach, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is also available and is particularly useful for in vivo applications to avoid copper-induced cytotoxicity.[5][6][7][8]
This guide provides a detailed, step-by-step protocol for the biotinylation of nucleic acids (DNA and RNA) using the CuAAC reaction.
Principle of the Method
The biotinylation of nucleic acids via click chemistry involves a two-step process:
-
Incorporation of a "clickable" handle: An alkyne or azide functional group is incorporated into the nucleic acid. This is typically achieved by using modified nucleoside triphosphates during enzymatic synthesis (e.g., PCR, in vitro transcription) or by using modified phosphoramidites during chemical oligonucleotide synthesis.[2][9] For this protocol, we will focus on starting with an alkyne-modified oligonucleotide.
-
Click Reaction: The modified nucleic acid is then reacted with a biotin molecule that has the complementary "clickable" handle (in this case, an azide). The CuAAC reaction, catalyzed by Cu(I) ions, covalently links the biotin to the nucleic acid.[4]
Experimental Workflow
The overall experimental workflow for nucleic acid biotinylation using click chemistry is depicted below.
Caption: Experimental workflow for nucleic acid biotinylation.
Chemical Reaction
The core of this protocol is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: CuAAC reaction for biotinylating a nucleic acid.
Materials and Reagents
Quantitative Data Summary
| Reagent/Material | Supplier | Catalog No. | Purity/Concentration | Storage |
| Alkyne-modified Oligonucleotide | Custom Synthesis | - | HPLC Purified | -20°C |
| Biotin-PEG3-Azide | Lumiprobe | 1910803-72-3 | ≥95% | -20°C |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | 451657 | ≥99.99% | Room Temp. |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | ≥99% | Room Temp. |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | 678917 | ≥97% | Room Temp. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Anhydrous, ≥99.9% | Room Temp. |
| Triethylammonium Acetate (TEAA) Buffer | Sigma-Aldrich | 90357 | 2 M, pH 7.0 | 4°C |
| Nuclease-free Water | Thermo Fisher | AM9937 | - | Room Temp. |
| Acetone | Sigma-Aldrich | 179124 | ACS Reagent, ≥99.5% | Room Temp. |
| Ethanol | Sigma-Aldrich | E7023 | 200 proof | Room Temp. |
| Sodium Acetate | Sigma-Aldrich | S2889 | 3 M, pH 5.2 | Room Temp. |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling 10 nmol of an alkyne-modified oligonucleotide.[10][11][12][13][14]
Preparation of Stock Solutions
-
10 mM Biotin-Azide: Dissolve the appropriate amount of Biotin-PEG3-Azide in anhydrous DMSO to make a 10 mM stock solution. Vortex to ensure it is fully dissolved. Store at -20°C.
-
50 mM Sodium Ascorbate: Dissolve 9.9 mg of sodium ascorbate in 1 mL of nuclease-free water. This solution should be prepared fresh for each experiment as it is prone to oxidation.[15]
-
10 mM Copper(II) Sulfate: Dissolve 2.5 mg of CuSO4·5H2O in 1 mL of nuclease-free water.
-
10 mM TBTA in DMSO/t-butanol: Prepare a stock solution of TBTA in a 3:1 mixture of DMSO and t-butanol.
-
Copper(II)-TBTA Complex (10 mM): Mix equal volumes of the 10 mM CuSO4 and 10 mM TBTA stock solutions.
Click Reaction Setup
-
Dissolve the Oligonucleotide: In a 1.5 mL microcentrifuge tube, dissolve 10 nmol of the alkyne-modified oligonucleotide in 50 µL of nuclease-free water.
-
Add Buffer and DMSO: Add 33.5 µL of 1.5x click chemistry buffer (final concentration will be 1x).[10] Then add DMSO to bring the total reaction volume to 100 µL, accounting for the volumes of other reagents to be added.
-
Add Biotin-Azide: Add 1.5 µL of the 10 mM Biotin-Azide stock solution (a 1.5-fold molar excess). Vortex the tube briefly.
-
Add Reducing Agent: Add 2 µL of the freshly prepared 50 mM sodium ascorbate solution. Vortex briefly.[10]
-
Degas (Optional but Recommended): To prevent oxidation of the Cu(I) catalyst, it is recommended to bubble argon or nitrogen gas through the reaction mixture for 30-60 seconds.
-
Initiate the Reaction: Add 10 µL of the 10 mM Copper(II)-TBTA complex. The final concentration of the copper catalyst will be 1 mM.
-
Incubation: Vortex the reaction mixture thoroughly. Incubate at room temperature for 1-4 hours, or overnight if more convenient. The reaction can be performed in the dark to protect any light-sensitive components.
Purification of the Biotinylated Nucleic Acid
Purification is crucial to remove unreacted biotin-azide, the copper catalyst, and other reaction components. Ethanol precipitation is a common and effective method.
-
Add Salt: Add 10 µL of 3 M sodium acetate (pH 5.2) to the 100 µL reaction mixture.
-
Add Ethanol: Add 300 µL of ice-cold 100% ethanol.
-
Precipitate: Mix well and incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge: Centrifuge the tube at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Wash: Carefully decant the supernatant. Add 500 µL of ice-cold 70% ethanol to wash the pellet.
-
Centrifuge Again: Centrifuge at high speed for 10 minutes at 4°C.
-
Dry: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspend: Resuspend the purified biotinylated nucleic acid in an appropriate volume of nuclease-free water or buffer (e.g., TE buffer).
Quality Control and Analysis
The success of the biotinylation reaction can be assessed by various methods:
-
Gel Electrophoresis: A gel shift assay can be performed by incubating the biotinylated product with streptavidin. The biotin-streptavidin complex will migrate slower than the unlabeled nucleic acid on a native polyacrylamide or agarose gel.
-
Mass Spectrometry: For oligonucleotides, mass spectrometry can confirm the addition of the biotin moiety by the expected mass shift.
-
Dot Blot: The biotinylated nucleic acid can be spotted onto a nitrocellulose membrane and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete dissolution of reagents. | Ensure all reagents, especially the biotin-azide in DMSO, are fully dissolved. |
| Oxidation of Cu(I) catalyst. | Prepare sodium ascorbate fresh. Degas the reaction mixture. | |
| Impure oligonucleotide. | Ensure the starting alkyne-modified oligonucleotide is of high purity. | |
| Degradation of Nucleic Acid | Presence of nucleases. | Use nuclease-free water, tubes, and pipette tips. |
| Copper-mediated damage. | Minimize reaction time and ensure the presence of a copper-chelating ligand like TBTA. For sensitive applications, consider copper-free click chemistry (SPAAC).[3][6][7][8] | |
| Difficulty Resuspending Pellet | Over-dried pellet. | Air-dry for a shorter period. If necessary, warm the tube slightly (e.g., to 37°C) to aid resuspension. |
Conclusion
Click chemistry provides a robust and efficient method for biotinylating nucleic acids. The CuAAC reaction described here is highly specific and results in a stable, covalent linkage. By following this detailed protocol, researchers can reliably produce high-quality biotinylated DNA and RNA for a wide range of downstream applications in research and drug development. For applications involving live cells or in vivo systems, switching to a copper-free SPAAC reaction is recommended to avoid cellular toxicity.[6][7][8]
References
- 1. biosynth.com [biosynth.com]
- 2. Click Chemistry – a Versatile Method for Nucleic Acid Labelling, Cyclisation and Ligation | DNA Conjugates and Sensors | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. abpbio.com [abpbio.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-promoted "click" chemistry for terminal labeling of DNA. | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 15. interchim.fr [interchim.fr]
Application Notes and Protocols for Nascent Protein Synthesis Analysis using 6-(Biotinamido)hexylazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-(Biotinamido)hexylazide for the analysis of nascent protein synthesis. This powerful technique, often employed within the framework of Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the specific labeling, enrichment, and identification of newly synthesized proteins in a temporal and cell-specific manner. This methodology is invaluable for understanding dynamic cellular processes, identifying drug targets, and elucidating the mechanisms of action of therapeutic compounds.
Introduction
The ability to distinguish newly synthesized proteins from the pre-existing proteome is crucial for studying cellular responses to various stimuli, such as growth factors, stress, or drug treatment. BONCAT is a widely used metabolic labeling strategy that enables the selective analysis of the translatome.[1][2] This technique involves the introduction of a non-canonical amino acid containing a bio-orthogonal handle (an azide or an alkyne) into cellular proteins during active translation. Subsequently, this handle is used for covalent ligation to a reporter molecule, such as biotin or a fluorophore, via a highly specific "click chemistry" reaction.[1]
This document focuses on the application of this compound, an azide-containing biotinylation reagent, for the detection and affinity purification of nascent proteins. In this workflow, cells are first metabolically labeled with an alkyne-containing amino acid, L-homopropargylglycine (HPG), a surrogate for methionine.[1][3][4] The alkyne-modified nascent proteins are then conjugated to this compound through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The resulting biotinylated proteins can be visualized or enriched using streptavidin-based methods for downstream analysis by mass spectrometry or western blotting.
Data Presentation
The following tables summarize representative quantitative data obtained from nascent protein synthesis studies utilizing BONCAT-based methodologies. These values can serve as a benchmark for researchers planning their experiments.
Table 1: Efficiency of Nascent Protein Enrichment
| Parameter | Reported Value | Reference |
| Percentage of Nascent Proteins after Enrichment | 52-83% | [5] |
| Number of Identified Nascent Proteins (HeLa cells, 30 min pulse) | ~1400 | [5] |
| Number of Identified Nascent Proteins (HeLa cells, 4 hr pulse) | 1529 - 1931 | [5] |
| Number of Identified BONCAT-labeled proteins (alkyne-resin) | 7414 | |
| Fold Enrichment of Nascent Proteins | >10-fold |
Table 2: Comparison of Nascent Proteome Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| BONCAT | Metabolic labeling with non-canonical amino acids (AHA/HPG) followed by click chemistry.[1][2] | High specificity, temporal control, applicable in vivo and in vitro. | Potential for metabolic perturbation by the non-canonical amino acid.[6] |
| pSILAC (pulsed Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic labeling with stable isotope-labeled amino acids. | Quantitative, measures protein turnover. | Slower labeling kinetics, may not capture rapid changes. |
| BONCAT-pSILAC | Combination of BONCAT for enrichment and pSILAC for quantification.[5] | Enhanced temporal resolution and accurate quantification of nascent proteins.[5] | Increased experimental complexity. |
Experimental Protocols
Here, we provide a detailed protocol for the analysis of nascent protein synthesis using L-homopropargylglycine (HPG) and this compound.
Protocol 1: Metabolic Labeling of Cultured Cells with HPG
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of HPG, aspirate the regular growth medium and wash the cells once with pre-warmed, methionine-free DMEM. Incubate the cells in methionine-free DMEM for 30-60 minutes.
-
HPG Labeling: Replace the methionine-free medium with fresh, pre-warmed methionine-free DMEM supplemented with L-homopropargylglycine (HPG) at a final concentration of 25-50 µM. The optimal concentration may need to be determined empirically for each cell type.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) under normal cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific research question and the protein synthesis rate of the cell type.
-
Cell Lysis: After the labeling period, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction with this compound
-
Prepare Click Chemistry Reaction Mix: For a typical 50 µL reaction, the components are added in the following order. Prepare a master mix for multiple samples.
-
Protein Lysate: 50-100 µg of HPG-labeled protein in lysis buffer.
-
This compound: 100 µM final concentration (from a 10 mM stock in DMSO).
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM final concentration (from a 50 mM stock in water). Vortex briefly.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM final concentration (from a 1.7 mM stock in DMSO). Vortex briefly.
-
Copper(II) Sulfate (CuSO₄): 1 mM final concentration (from a 50 mM stock in water). Vortex immediately and thoroughly.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C, discard the supernatant, and air-dry the pellet. Resuspend the pellet in a suitable buffer (e.g., 1% SDS in PBS).
Protocol 3: Affinity Purification of Biotinylated Nascent Proteins
-
Bead Preparation: Resuspend streptavidin-conjugated magnetic beads in binding buffer (e.g., 0.1% SDS in PBS). Wash the beads three times with binding buffer according to the manufacturer's instructions.
-
Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical washing series could be:
-
Twice with 1% SDS in PBS.
-
Twice with 4 M Urea in PBS.
-
Twice with PBS containing 0.1% Tween-20.
-
-
Elution: Elute the captured nascent proteins from the beads. This can be achieved by:
-
Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer for 5-10 minutes. This method is suitable for downstream analysis by western blotting.
-
On-bead Digestion: For mass spectrometry analysis, resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and perform tryptic digestion directly on the beads.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for nascent protein analysis using HPG and this compound.
Signaling Pathways Regulating Protein Synthesis
The mTOR and ERK signaling pathways are central regulators of protein synthesis and are frequently investigated using nascent protein analysis techniques.
Caption: Simplified overview of the mTOR and ERK signaling pathways regulating protein synthesis.
The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth and metabolism, integrating signals from growth factors and nutrients to control protein synthesis.[7][8][9] The ERK (extracellular signal-regulated kinase) pathway, a key component of the MAPK signaling cascade, also plays a significant role in promoting protein synthesis in response to mitogenic stimuli.[10][11][12][13] Analysis of nascent protein synthesis allows researchers to dissect the specific translational programs regulated by these pathways under various physiological and pathological conditions. For instance, studies have utilized these methods to identify mTOR-dependent gene networks and to understand how neurotransmitters regulate localized protein synthesis in neurons.[14][15][16][17][18]
References
- 1. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 4. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 5. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Ras/ERK-signalling promotes tRNA synthesis and growth via the RNA polymerase III repressor Maf1 in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Localized, dendritic protein synthesis and its role in synaptic plasticity and neurodevelopmental disorders | Huber Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 15. Dopaminergic stimulation of local protein synthesis enhances surface expression of GluR1 and synaptic transmission in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Advances in Local Protein Synthesis and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Local Protein Synthesis at Synapses: A Driver for Synapse Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Labeling Alkyne-Modified Glycans with 6-(Biotinamido)hexylazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective labeling of alkyne-modified glycans using 6-(Biotinamido)hexylazide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This powerful and bioorthogonal technique allows for the sensitive and specific detection and enrichment of glycans from complex biological samples.
Introduction
Glycosylation is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell signaling, immune response, and disease progression. The study of glycans, however, is often challenged by their structural complexity and low abundance. Metabolic labeling of glycans with unnatural sugar precursors containing bioorthogonal functional groups, such as an alkyne, followed by covalent ligation with a probe molecule, offers a robust method to visualize and analyze glycoconjugates.[1][2][3]
This compound is an azide-containing probe that reacts specifically with terminal alkynes in the presence of a copper(I) catalyst.[4] This reaction forms a stable triazole linkage, effectively tagging the alkyne-modified glycan with a biotin molecule.[5][6] The high affinity of biotin for streptavidin can then be exploited for the detection, purification, and quantification of the labeled glycans.[7]
Principle of the Method:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated alkyne-modified monosaccharide (e.g., peracetylated N-alkynyl-D-mannosamine, Ac4ManNAl). Cellular esterases remove the acetyl groups, and the modified sugar is incorporated into glycan structures through the cell's natural metabolic pathways.[2]
-
Click Chemistry Ligation: The alkyne-modified glycans on cells or in cell lysates are then reacted with this compound. A copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate, catalyzes the cycloaddition reaction.[8][9]
-
Detection or Enrichment: The resulting biotinylated glycans can be detected using streptavidin conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase, HRP) for visualization by flow cytometry, microscopy, or Western blotting. Alternatively, they can be enriched from complex mixtures using streptavidin-coated beads for downstream applications such as mass spectrometry-based glycomic analysis.[10][11][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the click chemistry-based labeling of glycans.
| Parameter | Value | Context | Source |
| Detection Limit | As low as 30 ng of a single-alkyne containing protein | Western blot-based detection in crude cell lysates using a chelating azide probe. | [8] |
| Signal Enhancement | 20- to 38-fold increase in fluorescent signal | Comparing a chelating biotin-azide probe to a non-chelating probe for labeling alkyne-tagged glycans on live cells. | [8] |
| Labeling Time (Live Cells) | 30 seconds to 5 minutes | Using a BTTPS-Cu(I) catalyst with a chelating biotin-azide for live-cell surface glycan labeling. | [8] |
| Labeling Time (Lysates/Purified Protein) | 1 hour to overnight | Standard CuAAC reaction conditions for cell lysates or purified biomolecules. | [8][13][14] |
Experimental Protocols
This section provides detailed methodologies for the metabolic labeling of glycans with an alkyne-modified sugar and subsequent labeling with this compound.
Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne-Modified Sugars
This protocol describes the incorporation of an alkyne-modified monosaccharide into the glycans of cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., Jurkat, CHO, HeLa)
-
Complete cell culture medium
-
Peracetylated N-alkynyl-D-mannosamine (Ac4ManNAl) or other suitable alkyne-modified sugar
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Alkyne Sugar Stock Solution: Dissolve Ac4ManNAl in DMSO to prepare a 10-50 mM stock solution.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Metabolic Labeling: Add the Ac4ManNAl stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. For Jurkat cells, a concentration of 50 µM has been shown to be effective.[8]
-
Incubation: Incubate the cells for 1 to 3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells twice with PBS. Detach the cells using an enzyme-free cell dissociation buffer.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with PBS.
-
-
Cell Counting and Resuspension: Count the cells and resuspend them in a suitable buffer (e.g., PBS or labeling buffer) for the subsequent click chemistry reaction.
Protocol 2: Click Chemistry Labeling of Alkyne-Modified Glycans on Live Cells
This protocol is for labeling cell surface glycans on live cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Labeling Buffer: DPBS
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
DMSO
Procedure:
-
Prepare Reagent Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 50 mM in water.
-
THPTA/TBTA: 50 mM in DMSO or water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Cell Preparation: Resuspend metabolically labeled cells in labeling buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Prepare Click Reaction Cocktail: In a separate tube, prepare the click reaction cocktail. For a 1 mL final reaction volume, add the reagents in the following order:
-
Labeling Buffer
-
This compound to a final concentration of 100 µM.
-
CuSO4:THPTA/TBTA premix (1:5 molar ratio) to a final copper concentration of 250 µM.
-
Mix gently.
-
-
Initiate the Reaction: Add sodium ascorbate to the click reaction cocktail to a final concentration of 2.5 mM. Immediately add the cocktail to the cell suspension.[8][9]
-
Incubation: Incubate the cells at room temperature for 30-60 minutes, protected from light.
-
Washing: Pellet the cells by centrifugation and wash them three times with PBS to remove unreacted reagents.
-
Downstream Analysis: The biotin-labeled cells are now ready for downstream analysis, such as flow cytometry using a fluorescently labeled streptavidin conjugate.
Protocol 3: Click Chemistry Labeling of Alkyne-Modified Glycans in Cell Lysates
This protocol is for labeling glycans in whole-cell lysates.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate
-
DMSO
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
Procedure:
-
Prepare Cell Lysate: Lyse the metabolically labeled cells in lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.
-
Determine Protein Concentration: Measure the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Cell lysate (e.g., 20 µg of total protein).
-
This compound to a final concentration of 100 µM.[8]
-
TBTA to a final concentration of 100 µM.
-
TCEP (optional) to a final concentration of 1 mM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Sample Preparation for Analysis: The reaction mixture can be prepared for downstream analysis, such as SDS-PAGE and Western blotting. Add SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Western Blot Analysis: After SDS-PAGE and transfer to a nitrocellulose or PVDF membrane, block the membrane and then probe with HRP-conjugated streptavidin to detect the biotinylated glycoproteins.[8]
Visualizations
Caption: Experimental workflow for labeling and analysis of alkyne-modified glycans.
Caption: Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. Selective bioorthogonal probe for N-glycan hybrid structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Linking of Biomolecules via Glycan Residues Using Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abpbio.com [abpbio.com]
- 5. biotium.com [biotium.com]
- 6. interchim.fr [interchim.fr]
- 7. sussex-research.com [sussex-research.com]
- 8. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
Live Cell Labeling with 6-(Biotinamido)hexylazide: A Guide to Bioorthogonal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and isolate specific biomolecules in their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a powerful tool for these applications. This document provides detailed application notes and protocols for the use of 6-(Biotinamido)hexylazide, a versatile biotin-azide probe, in conjunction with metabolic labeling and click chemistry for the selective labeling and analysis of biomolecules in live cells.
The core principle involves a two-step labeling strategy. First, cells are metabolically labeled with a substrate containing a bioorthogonal functional group, typically an alkyne. This alkyne-modified substrate is incorporated into newly synthesized biomolecules such as proteins or glycans through the cell's natural metabolic pathways. In the second step, the azide group of this compound is covalently linked to the alkyne-tagged biomolecules via a highly specific and efficient click chemistry reaction. The biotin moiety then serves as a powerful affinity handle for detection with fluorescently-labeled streptavidin or for enrichment using streptavidin-coated beads for subsequent proteomic analysis.[1][2]
Key Applications
-
Visualization of Newly Synthesized Proteins and Glycans: Tracking the localization and dynamics of protein and glycan synthesis in response to various stimuli or during different cellular processes.[3][4]
-
Proteomic Analysis of Cellular Subpopulations: Isolating and identifying newly synthesized proteins or specific classes of glycoproteins from complex cell lysates to understand cellular responses to drugs or environmental changes.[1][5]
-
Cell Surface Engineering: Covalently attaching molecules to the surface of living cells for applications in cell tracking, targeted drug delivery, and studying cell-cell interactions.[6]
-
Monitoring Post-Translational Modifications: Studying dynamic post-translational modifications like glycosylation by metabolically labeling the glycans with azido sugars.[7]
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the general experimental workflow for live cell labeling using this compound and a conceptual signaling pathway that can be investigated using this technique.
Experimental workflow for live cell labeling.
Investigating glycosylation in a signaling pathway.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation times for various steps in the live cell labeling workflow. Note that optimal conditions may vary depending on the cell type and experimental goals.
Table 1: Metabolic Labeling Parameters
| Metabolic Precursor | Cell Type | Concentration | Incubation Time | Reference |
| Azidohomoalanine (AHA) | HeLa Cells | 50 µM | 2 hours | [8] |
| Azidohomoalanine (AHA) | Cultured Neurons | 4 mM | 4 hours | [9] |
| Ac4ManNAz (Azido Sugar) | Jurkat Cells | 10 µM | 48 hours | [10][11] |
| Ac4ManNAl (Alkyne Sugar) | Jurkat Cells | 50 µM | 21-72 hours | [12] |
| Ac4ManNAl (Alkyne Sugar) | Various Cell Lines | 50 µM | 72 hours | [13] |
Table 2: Click Chemistry Reaction Parameters
| Reaction Type | Reagents | Concentration | Incubation Time | Reference |
| CuAAC (Live Cells) | This compound, CuSO4, THPTA, Sodium Ascorbate | 100 µM Biotin-Azide, 1 mM CuSO4, 100 µM THPTA, 1 mM Sodium Ascorbate | 1 hour | [13] |
| CuAAC (Live Cells) | Alkyne-Dye, CuSO4, THPTA, Sodium Ascorbate | 25 µM Alkyne-Dye, 50 µM CuSO4, 250 µM THPTA, 2.5 mM Sodium Ascorbate | 1-5 minutes | [11] |
| SPAAC (Live Cells) | DBCO-Biotin | 3-100 µM | Not Specified | [14] |
| SPAAC (Fixed Cells) | DBCO-Fluorophore | Not Specified | 1 hour | [15] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA)
This protocol describes the metabolic labeling of nascent proteins in cultured mammalian cells using AHA, an analog of methionine.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in complete culture medium.
-
Gently wash the cells twice with warm PBS to remove residual methionine.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.[9]
-
Replace the methionine-free medium with medium containing the desired concentration of AHA (e.g., 50 µM to 4 mM).[8][9]
-
Incubate the cells for the desired labeling period (e.g., 1 to 24 hours) under normal cell culture conditions (37°C, 5% CO2).[9]
-
After incubation, wash the cells three times with PBS to remove unincorporated AHA.
-
The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol describes the "clicking" of this compound onto alkyne-labeled biomolecules on the surface of live cells.
Materials:
-
Alkyne-labeled live cells (from Protocol 1, using an alkyne-precursor like Homopropargylglycine)
-
This compound
-
Copper (II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare a stock solution of the click-chemistry reaction cocktail. For example, for a final concentration of 100 µM Biotin-Azide, 1 mM CuSO4, 100 µM THPTA, and 1 mM Sodium Ascorbate, prepare a concentrated stock in PBS.[13]
-
Wash the alkyne-labeled cells twice with cold PBS.
-
Add the click-chemistry reaction cocktail to the cells and incubate for 30-60 minutes at room temperature or 4°C to minimize endocytosis.[11][13]
-
Wash the cells three times with PBS to remove excess reagents.
-
The biotinylated cells are now ready for downstream applications.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol provides a copper-free method for labeling azide-modified biomolecules with a biotinylated strained alkyne.
Materials:
-
Azide-labeled live cells (e.g., from Protocol 1 using AHA)
-
Biotin-DBCO or other strained alkyne-biotin conjugate
-
PBS
Procedure:
-
Prepare a working solution of the Biotin-DBCO probe in cell culture medium or PBS at the desired concentration (e.g., 10-50 µM).
-
Wash the azide-labeled cells twice with PBS.
-
Add the Biotin-DBCO solution to the cells and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
The cells are now biotinylated and ready for further analysis.
Protocol 4: Enrichment of Biotinylated Proteins using Streptavidin Beads
This protocol describes the capture and enrichment of biotinylated proteins from cell lysates.
Materials:
-
Biotinylated cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffers (e.g., high salt buffer, urea buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)
Procedure:
-
Lyse the biotinylated cells using an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the clarified lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.[16]
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high salt buffer, urea buffer).
-
Elute the bound biotinylated proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer containing an excess of free biotin, or by on-bead digestion with trypsin for mass spectrometry analysis.[16][17]
Conclusion
The use of this compound in combination with metabolic labeling and click chemistry provides a robust and versatile platform for the study of biomolecules in living cells. The protocols and data presented here offer a comprehensive guide for researchers to implement these powerful techniques in their own studies. The ability to specifically label, visualize, and isolate biomolecules of interest within their native context will continue to drive new discoveries in cell biology and drug development.
References
- 1. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.stanford.edu [web.stanford.edu]
- 14. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 6-(Biotinamido)hexylazide in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for the functional interrogation of enzymes in complex biological systems.[1] This technique utilizes active site-directed chemical probes to covalently label and identify active enzymes, providing a direct measure of their functional state which is often not achievable through traditional proteomic methods that measure protein abundance. A significant advancement in ABPP has been the incorporation of bioorthogonal chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This approach employs a two-step labeling strategy where a small, bioorthogonal tag (e.g., an alkyne) is integrated into the activity-based probe (ABP). This initial labeling of the proteome can be performed in situ or even in vivo due to the small size of the probe, which enhances cell permeability. Subsequent to labeling, the proteome is lysed, and a reporter tag, such as biotin, is attached to the probe-labeled proteins ex vivo via click chemistry.
6-(Biotinamido)hexylazide is a key reagent in this workflow, serving as the azide-containing biotinylation agent that is "clicked" onto the alkyne-tagged proteins. This process enables the selective enrichment of the labeled proteins using streptavidin affinity chromatography for subsequent identification and quantification by mass spectrometry. This application note provides detailed protocols for the use of this compound in a typical ABPP workflow, from cell culture to data analysis, and includes examples of quantitative data and relevant pathway diagrams.
Principle of Two-Step ABPP using this compound
The two-step ABPP workflow offers modularity and reduces potential steric hindrance that a bulky biotin tag might cause during the initial labeling event. The process can be summarized as follows:
-
Probe Labeling: Live cells or tissues are incubated with an alkyne-functionalized activity-based probe (ABP-alkyne). The ABP is designed to target a specific class of enzymes and will covalently bind to the active site of these enzymes.
-
Cell Lysis: After incubation, the cells are lysed to release the proteome.
-
Click Chemistry: The cell lysate containing the ABP-alkyne labeled proteins is then treated with this compound in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the biotin tag to the probe-labeled proteins.
-
Enrichment: The biotinylated proteins are selectively captured from the complex lysate using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Experimental Protocols
Protocol 1: In-situ Labeling of Cultured Cells with an Alkyne-Functionalized ABP
-
Cell Culture: Plate mammalian cells in a suitable format (e.g., 10 cm dishes) and grow to approximately 80-90% confluency.
-
Probe Incubation:
-
For competitive ABPP experiments, pre-incubate the cells with the desired inhibitor at various concentrations for 1-4 hours in serum-free media. A vehicle control (e.g., DMSO) should be run in parallel.
-
Add the alkyne-functionalized ABP to the culture medium to a final concentration of 1-10 µM.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Aspirate the media and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping in cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for lysis.
-
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors).
-
Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off) to ensure complete lysis and shear nucleic acids.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the Bradford or BCA assay. Adjust the protein concentration to 1-2 mg/mL with lysis buffer.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
-
Prepare Click Chemistry Reagents:
-
This compound: 10 mM stock in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (prepare fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 2 mM stock in DMSO/t-butanol (1:4).
-
Copper(II) Sulfate (CuSO4): 50 mM stock in water.
-
-
Click Reaction: For a 1 mg protein sample in 1 mL of lysate:
-
Add 10 µL of the 10 mM this compound stock solution (final concentration: 100 µM).
-
Add 20 µL of the 50 mM TCEP stock solution (final concentration: 1 mM).
-
Add 30 µL of the 2 mM TBTA stock solution (final concentration: 60 µM).
-
Vortex briefly.
-
Add 20 µL of the 50 mM CuSO4 stock solution (final concentration: 1 mM).
-
Vortex briefly.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
Protocol 4: Enrichment of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend streptavidin-agarose beads in lysis buffer.
-
Wash the beads three times with lysis buffer, pelleting the beads by centrifugation at 1,000 x g for 2 minutes between washes.
-
-
Protein Binding:
-
Add the washed streptavidin beads (e.g., 50 µL of a 50% slurry) to the click-labeled lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
1% SDS in PBS (3 times)
-
6 M Urea in PBS (3 times)
-
PBS (3 times)
-
-
Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 6 M urea in 50 mM Tris-HCl, pH 8.0.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the urea to less than 1 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS for protein identification and quantification.
Data Presentation
Quantitative data from competitive ABPP experiments are typically presented to show the potency and selectivity of inhibitors against a panel of identified enzyme targets. The following table is an example based on a competitive ABPP-SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment to determine the selectivity of a hypothetical serine hydrolase inhibitor.
| Target Protein | Gene Symbol | Uniprot ID | Peptide Count | SILAC Ratio (Inhibitor/DMSO) | % Inhibition |
| Dipeptidyl peptidase 4 | DPP4 | P27487 | 12 | 0.15 | 85 |
| Prolyl endopeptidase | PREP | P48147 | 8 | 0.21 | 79 |
| Carboxylesterase 1 | CES1 | P23141 | 15 | 0.89 | 11 |
| Monoacylglycerol lipase | MGLL | Q99685 | 10 | 0.95 | 5 |
| Fatty acid amide hydrolase | FAAH | O00519 | 9 | 0.98 | 2 |
Table 1: Example of quantitative data from a competitive ABPP-SILAC experiment. Cells grown in "heavy" media were treated with the inhibitor, while cells in "light" media were treated with DMSO. The SILAC ratio represents the relative abundance of peptides from the inhibitor-treated sample compared to the control. A lower ratio indicates greater inhibition.
Mandatory Visualization
Experimental Workflow
Signaling Pathway Example: MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis. Kinases within this pathway are common targets for drug development. ABPP can be used to profile the activity of kinases in this pathway and to assess the selectivity of kinase inhibitors.
References
Revolutionizing Proteomics: Applications of Biotin-Azide in Sample Preparation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The landscape of proteomic research is being transformed by the versatile applications of biotin-azide, a powerful chemical tool that enables the selective enrichment and analysis of protein populations. Through bioorthogonal click chemistry, biotin-azide facilitates the covalent labeling of proteins of interest, allowing for their subsequent purification and identification with high specificity and efficiency. This technology is proving invaluable for researchers, scientists, and drug development professionals seeking to unravel complex cellular processes, identify novel drug targets, and understand disease mechanisms.
This application note details key methodologies employing biotin-azide in proteomic sample preparation, including metabolic labeling of newly synthesized proteins, targeted chemical cross-linking, and affinity purification of specific protein classes. Detailed protocols and quantitative data are provided to guide researchers in the successful implementation of these powerful techniques.
Core Applications and Methodologies
Biotin-azide's utility in proteomics stems from its two key functional groups: the biotin moiety, which exhibits an extraordinarily strong and specific interaction with avidin and streptavidin proteins, and the azide group, which can be covalently linked to an alkyne-functionalized molecule via a highly efficient and bioorthogonal "click" reaction.[1] This allows for a two-step labeling and enrichment process that is both robust and versatile.
Metabolic Labeling of Nascent Proteomes (BONCAT)
Bioorthogonal non-canonical amino acid tagging (BONCAT) allows for the specific identification of newly synthesized proteins within a cell or organism.[2][3][4] This is achieved by introducing a non-canonical amino acid containing an azide or alkyne group, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), into the cellular environment.[3][4] These amino acids are incorporated into newly synthesized proteins by the cell's own translational machinery. Following incorporation, the azide- or alkyne-modified proteins can be "clicked" to a biotin-alkyne or biotin-azide tag, respectively, enabling their selective enrichment and subsequent identification by mass spectrometry.[4]
Experimental Workflow for BONCAT
Caption: Workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Chemical Cross-Linking for Protein Interaction Studies
Biotin-azide can be incorporated into chemical cross-linkers to capture and identify protein-protein interactions.[5][6] These cross-linkers often possess two reactive groups that can covalently bind to neighboring proteins, along with a biotin-azide handle for enrichment. This approach allows for the "freezing" of transient or weak interactions, which can then be isolated and identified. The use of cleavable linkers can further facilitate the release of cross-linked proteins from the enrichment resin for mass spectrometry analysis.[2][6]
General Workflow for Cross-Linking Proteomics
Caption: Workflow for identifying protein interactions using biotin-azide cross-linkers.
Affinity Purification of Target Proteins
Biotin-azide serves as a versatile tag for the affinity purification of specific proteins or protein classes that have been modified with a corresponding alkyne group.[7] This "two-step" approach allows for the labeling of target proteins under various conditions, followed by their efficient capture using streptavidin-coated beads.[7] This is particularly useful for activity-based protein profiling (ABPP), where an alkyne-modified probe is used to covalently label active enzymes, which are then captured using biotin-azide.
Quantitative Data Summary
The following table summarizes key quantitative metrics reported in studies utilizing biotin-azide for proteomic sample preparation.
| Application | Key Metric | Reported Value(s) | Reference(s) |
| Metabolic Labeling (BONCAT) | Number of Identified NSPs | >1000 cysteines quantified | [7] |
| Enrichment Factor | ~200-fold improvement in direct detection | [8] | |
| Temporal Resolution | As short as 3 hours in vivo | [8] | |
| Chemical Cross-Linking | Site-Selectivity for Cysteine | 86% in intracellular environment | [9] |
| Enrichment Specificity | Only 7.4 ± 0.1% of detected peptides were not biotin-modified | [9] | |
| Identified Protein Interactions | 3,209 protein interactions in Bacillus subtilis | [5] | |
| Affinity Purification (ABPP) | Enrichment Factor | 100- to 1000-fold enrichment | [10] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins (BONCAT)
This protocol is adapted from established BONCAT methodologies.[3]
1. Cell Labeling: a. Culture cells to the desired confluency in standard growth medium. b. To deplete endogenous methionine, wash the cells once with pre-warmed PBS and then incubate in methionine-free medium for 30-60 minutes. c. Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-50 µM Azidohomoalanine (AHA). d. Incubate the cells for the desired labeling period (e.g., 2-24 hours).
2. Cell Lysis and Protein Extraction: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cell debris. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).[11]
3. Click Chemistry Reaction: a. To 1 mg of protein lysate, add the following click chemistry reagents in order: i. Biotin-Alkyne (final concentration: 100 µM) ii. Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM) iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM) iv. Copper(II) sulfate (CuSO₄) (final concentration: 1 mM) b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
4. Affinity Purification: a. Add streptavidin-conjugated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture biotinylated proteins. b. Wash the beads extensively with a high-stringency wash buffer (e.g., 1% SDS in PBS) to remove non-specifically bound proteins. c. Perform subsequent washes with lower stringency buffers (e.g., 6 M urea, 1 M NaCl).[2]
5. On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides. d. Collect the supernatant containing the peptides for LC-MS/MS analysis.
Protocol 2: Chemical Cross-Linking and Enrichment
This protocol provides a general framework for using a biotin-azide containing cross-linker.
1. Cross-Linking Reaction: a. Treat cells or protein lysates with the azide-containing cross-linking reagent at a predetermined optimal concentration and time. b. Quench the cross-linking reaction according to the manufacturer's instructions.
2. Cell Lysis and Click Chemistry: a. Lyse the cells and perform the click chemistry reaction with biotin-alkyne as described in Protocol 1, steps 2 and 3.
3. Enrichment and Analysis: a. Purify the cross-linked and biotinylated protein complexes using streptavidin beads as described in Protocol 1, step 4. b. Elute the enriched proteins from the beads. If a cleavable cross-linker is used, apply the specific cleavage conditions (e.g., reduction for a disulfide-based linker).[6] c. Analyze the eluted proteins by SDS-PAGE and/or proceed with in-solution digestion and LC-MS/MS analysis to identify the cross-linked proteins.
Conclusion
Biotin-azide has emerged as an indispensable tool in modern proteomics, offering researchers a powerful and versatile means to investigate the dynamic nature of the proteome. The methodologies outlined in this application note provide a solid foundation for the successful application of biotin-azide in diverse research and development settings. The ability to selectively label, enrich, and identify specific protein populations with high efficiency and specificity will undoubtedly continue to drive new discoveries in biology and medicine.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.tue.nl [research.tue.nl]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Copper-Free Click Chemistry: Protocols for 6-(Biotinamido)hexylazide
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation. This bioorthogonal reaction enables the specific and efficient covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1] 6-(Biotinamido)hexylazide is a versatile biotin-containing azide probe that can be readily conjugated to a variety of molecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), for detection, purification, and analysis. This document provides detailed protocols for the use of this compound in copper-free click chemistry applications.
Principle of the Reaction
SPAAC utilizes the inherent ring strain of cyclooctynes to drive the [3+2] cycloaddition reaction with azides, forming a stable triazole linkage.[2] This reaction is highly selective and proceeds efficiently at physiological temperatures and pH, making it ideal for labeling sensitive biological samples.[2][3]
Quantitative Data Summary
The following table summarizes typical reaction parameters and kinetics for the SPAAC reaction between azides and common cyclooctynes. Please note that reaction rates and yields can vary depending on the specific reactants, solvent, and temperature.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Alkyl Azides (M⁻¹s⁻¹) | Typical Reaction Conditions | Typical Yield |
| DBCO | ~0.3 - 1.0[4][5] | Aqueous buffer (e.g., PBS) with co-solvent (e.g., DMSO), Room Temperature | >90% |
| BCN | ~0.04 - 0.3[4][5] | Aqueous buffer (e.g., PBS) with co-solvent (e.g., DMSO), Room Temperature | >90% |
Experimental Protocols
Protocol 1: General Labeling of a Cyclooctyne-Modified Protein with this compound
This protocol describes the general procedure for biotinylating a protein that has been previously functionalized with a cyclooctyne group (e.g., DBCO or BCN).
Materials:
-
Cyclooctyne-modified protein
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the reaction mixture:
-
In a microcentrifuge tube, add the cyclooctyne-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be below 10% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Reaction times may need to be optimized depending on the reactivity of the specific cyclooctyne.
-
Purification: Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions. The biotinylated protein is now ready for downstream applications.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to determine the molar ratio of biotin to protein.[2][6][7]
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: If not using a kit, prepare a solution of HABA and avidin in PBS according to established protocols.[7]
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution. Mix well and incubate for 5-10 minutes.
-
Measure Final Absorbance: Measure the absorbance of the solution at 500 nm (A₅₀₀ HABA/Avidin/Biotin). The absorbance will decrease as biotin displaces HABA from avidin.
-
Calculate Biotin Concentration: The change in absorbance is proportional to the amount of biotin in the sample. Calculate the concentration of biotin using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[2]
-
Determine Biotin-to-Protein Ratio: Divide the molar concentration of biotin by the molar concentration of the protein to determine the average number of biotin molecules per protein.
Protocol 3: Purification of Biotinylated Molecules using Streptavidin Affinity Chromatography
The strong and specific interaction between biotin and streptavidin allows for efficient purification of biotinylated molecules.[4][8]
Materials:
-
Biotinylated sample
-
Streptavidin-agarose beads or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or buffer containing excess free biotin)
Procedure:
-
Incubate with Streptavidin Beads: Add the biotinylated sample to a suspension of streptavidin beads and incubate at room temperature for 30-60 minutes with gentle mixing.
-
Wash: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads several times with Binding/Wash Buffer to remove non-specifically bound molecules.
-
Elution: Resuspend the beads in Elution Buffer to disrupt the biotin-streptavidin interaction. The choice of elution buffer depends on the downstream application, as harsh denaturing conditions may be required.[8][9] For applications requiring the native protein, competitive elution with excess free biotin can be attempted, although it is often less efficient.
-
Collect Eluate: Pellet the beads and collect the supernatant containing the purified biotinylated molecule.
Protocol 4: Characterization by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Following the SPAAC reaction, the mass of the resulting conjugate can be confirmed by techniques such as MALDI-TOF or ESI-MS. The observed mass should correspond to the sum of the molecular weights of the cyclooctyne-modified molecule and this compound, minus the mass of N₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR can be used to characterize the structure of the triazole product. The formation of the triazole ring results in characteristic chemical shifts for the protons and carbons within and adjacent to the ring.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
Troubleshooting & Optimization
How to troubleshoot failed click chemistry reactions with biotin-azide
Welcome to the technical support center for biotin-azide click chemistry. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions involving biotin-azide.
Frequently Asked Questions (FAQs)
Q1: What is biotin-azide and how is it used in click chemistry?
Biotin-azide is a form of biotin that has been modified to include a terminal azide group.[1] This azide group allows it to readily participate in "click chemistry" reactions, a class of reactions known for their high efficiency and specificity.[2] Specifically, biotin-azide is used to attach a biotin label to molecules containing an alkyne group through a stable triazole linkage.[3][4] This biotinylation is widely used for the detection, purification, and enrichment of biomolecules like proteins, DNA, and glycans.[5][6]
Q2: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry?
The main difference lies in the requirement of a copper catalyst.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used form of click chemistry and relies on a copper(I) catalyst to join an azide with a terminal alkyne.[7] The reaction is highly efficient and regiospecific, yielding only the 1,4-substituted triazole product.[2][8] However, the copper catalyst can be toxic to living cells, which can be a limitation for in vivo applications.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method, also known as copper-free click chemistry, does not require a cytotoxic copper catalyst.[10] It utilizes a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide.[10] The absence of copper makes it highly biocompatible and ideal for live-cell imaging and in vivo studies.[10]
Q3: How should I store my biotin-azide reagent?
Proper storage is crucial for maintaining the reactivity of biotin-azide. It is recommended to store biotin-azide at -20°C in a desiccated environment.[11][12] For stock solutions, it is best to aliquot the dissolved biotin-azide to avoid repeated freeze-thaw cycles, which can degrade the reagent.[13] Stock solutions stored at -20°C are typically stable for at least one month, and for up to six months when stored at -80°C.[13]
Troubleshooting Guide: Failed or Inefficient Reactions
This guide provides a systematic approach to troubleshooting common problems encountered during biotin-azide click chemistry reactions.
Problem 1: Low or No Biotinylation Signal
This is the most common sign of a failed or inefficient click reaction. The troubleshooting workflow below will help you identify the potential cause.
Caption: Troubleshooting workflow for low or no biotinylation signal.
Detailed Troubleshooting Steps
1. Reagent Quality and Integrity
-
Biotin-Azide: Ensure your biotin-azide is not degraded. It should be stored at -20°C and protected from light and moisture.[11][12] If in doubt, use a fresh batch.
-
Alkyne/Cyclooctyne-Modified Molecule: Verify the integrity and purity of your alkyne- or cyclooctyne-containing molecule. Degradation or low incorporation of the functional group will lead to poor reaction efficiency.
-
Copper Catalyst (CuAAC): The active catalyst is Copper(I), which is generated in situ from a Copper(II) source (like CuSO₄) and a reducing agent.[3]
-
Reducing Agent: Sodium ascorbate is commonly used but is prone to oxidation.[3] Always prepare fresh sodium ascorbate solution for each experiment.[3] An oxidized (brownish) solution will not be effective.
-
Oxygen: Dissolved oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[3] Degassing your solutions, especially for reactions with low reactant concentrations, can improve yields.
-
-
Strained Cyclooctynes (SPAAC): Reagents like DBCO and BCN can be unstable under acidic conditions or during long-term storage.[10] Store them as recommended by the manufacturer and use them promptly after reconstitution.[10]
2. Reaction Conditions
-
Concentrations: Click reactions are concentration-dependent. Low reactant concentrations can lead to slow reaction rates and poor yields.[3] Consider increasing the concentration of one of the reactants, typically a 2- to 10-fold molar excess of the biotin-azide probe over the alkyne-labeled biomolecule.[3]
-
Catalyst and Ligand (CuAAC):
-
Buffer Composition:
-
pH and Temperature: The CuAAC reaction is generally robust across a pH range of 4-12.[7] However, for biological samples, maintaining a pH between 7 and 8 is typical. Most reactions proceed efficiently at room temperature.
3. Biomolecule-Specific Issues
-
Steric Hindrance: If the alkyne or azide group is buried within the structure of a large biomolecule, it may be inaccessible for the reaction.[3][10]
-
Solubility: Poor solubility of any of the reactants can significantly reduce reaction efficiency.[10]
Problem 2: High Background Signal
A high background can be caused by non-specific binding of the biotin-azide or the detection reagents.
-
Reduce Biotin-Azide Concentration: Using an excessive concentration of biotin-azide can lead to non-specific binding. Titrate the concentration to find the optimal balance between signal and background. For cell lysate labeling, concentrations can range from 5 µM to 50 µM, while for imaging, it might be lower, from 0.5 µM to 10 µM.[11]
-
Improve Washing Steps: Increase the number and duration of washing steps after the click reaction and after incubation with streptavidin conjugates to remove unbound reagents.
-
Blocking: Ensure adequate blocking of non-specific binding sites on your solid support (e.g., beads, membranes) before applying the streptavidin conjugate.
Experimental Protocols
General Protocol for CuAAC Biotinylation of Proteins in Cell Lysate
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Reagents:
-
Biotin-Azide Stock: Dissolve biotin-azide in DMSO to a stock concentration of 10-20 mM.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup: For a 1 mL protein lysate sample:
-
To your alkyne-labeled protein lysate, add the biotin-azide stock solution to a final concentration of 20-50 µM. Vortex briefly.
-
Add 10 µL of 100 mM THPTA solution (final concentration 1 mM). Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution (final concentration 0.2 mM). Vortex briefly.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution (final concentration 3 mM). Vortex briefly.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Proceed with your standard protocol for protein precipitation (e.g., methanol/chloroform) or affinity purification using streptavidin-conjugated beads.[15]
Quantitative Data Summary
The following tables provide typical concentration ranges for key reagents in CuAAC reactions.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Protein | 1 - 50 µM | Lower concentrations may require longer reaction times.[3] |
| Biotin-Azide Probe | 10 µM - 1 mM | Use at least a 2-fold molar excess over the alkyne.[3] |
| Copper(II) Sulfate | 50 µM - 1 mM | |
| Reducing Agent (Sodium Ascorbate) | 250 µM - 5 mM | Use in 3- to 10-fold excess over Copper(II).[7] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1.[3] |
Visualizations
CuAAC Reaction Workflow
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
Reducing non-specific binding in biotin-azide labeling experiments
This technical support center provides troubleshooting guidance for researchers encountering non-specific binding in biotin-azide labeling experiments, often utilized in chemoproteomics, glycan analysis, and other applications involving "click chemistry."
Troubleshooting Guides & FAQs
This section addresses common issues encountered during biotin-azide labeling and subsequent affinity purification or detection steps.
Issue 1: High background signal in negative control lanes/wells (e.g., no-azide or no-alkyne control).
-
Question: I am observing high background in my negative control samples on a Western blot after a pull-down experiment. What are the likely causes and solutions?
-
Answer: High background in negative controls indicates that proteins are binding non-specifically to the affinity resin (e.g., streptavidin beads) or that the detection reagents are generating a false positive signal.
-
Cause A: Non-specific binding to the affinity resin. Proteins can adhere to streptavidin beads through hydrophobic or electrostatic interactions.[1][2]
-
Solution 1: Pre-clear the lysate. Before adding the biotinylated sample, incubate your cell lysate with beads that have not been conjugated with streptavidin to remove proteins that inherently bind to the bead matrix.[3]
-
Solution 2: Optimize blocking of beads. Ensure streptavidin beads are thoroughly blocked after incubation with your biotinylated sample. Common blocking agents include Bovine Serum Albumin (BSA) or casein.[1] For assays where endogenous biotin might be an issue, avoid blockers like nonfat dry milk, which contains biotin.[4]
-
Solution 3: Increase wash stringency. Enhance the washing steps after binding to remove weakly interacting proteins. This can be achieved by increasing the salt concentration (e.g., up to 0.5 M NaCl) or the detergent concentration (e.g., 0.1% Tween-20) in your wash buffer.[4][5][6] Increasing the number of washes can also be beneficial.[7]
-
-
Cause B: Endogenous biotin. Many cell lysates contain naturally biotinylated carboxylase enzymes, which will be captured by streptavidin and lead to high background.[4][8]
-
Solution: Block endogenous biotin. Before the labeling reaction, treat your sample with an avidin/streptavidin solution to saturate any endogenous biotin. Then, add free biotin to block any remaining biotin-binding sites on the added avidin/streptavidin.[8]
-
-
Cause C: Non-specific labeling during the click reaction. In some cases, the click chemistry components themselves can lead to non-specific labeling of proteins.[9][10]
-
Solution: Optimize click reaction components. Titrate the concentrations of your biotin-azide probe, copper catalyst, and reducing agent. Excess reagents, particularly the biotin-azide, can lead to non-specific interactions.[11] Ensure reagents are fresh and added in the correct order as specified by protocols.[12]
-
-
Issue 2: The bait protein is pulled down, but many other non-specific proteins are also present.
-
Question: My pull-down is successful for my target protein, but mass spectrometry or gel analysis shows a high number of contaminants. How can I increase specificity?
-
Answer: This is a common challenge in affinity purification. The goal is to find the right balance between maintaining specific interactions and disrupting non-specific ones.
-
Cause A: Insufficient washing. The washing protocol may not be stringent enough to remove proteins that are "hitchhiking" on your protein of interest or the beads.
-
Solution 1: Optimize wash buffers. Experiment with a matrix of conditions, varying salt (e.g., 150 mM to 500 mM NaCl) and detergent (e.g., 0.05% to 0.5% Tween-20 or NP-40) concentrations.[13]
-
Solution 2: Increase the number and duration of washes. Perform at least 3-5 washes, and consider increasing the incubation time for each wash to allow for better dissociation of non-specific binders.[7]
-
-
Cause B: Protein aggregation. Your protein of interest may be part of larger, insoluble protein aggregates that trap other proteins.
-
Cause C: Indirect interactions mediated by nucleic acids. Negatively charged DNA or RNA in the lysate can act as a bridge, linking unrelated proteins to your bait protein.[13]
-
Solution: Treat with nucleases. Add a nuclease, such as Benzonase or DNase/RNase, to your lysis buffer to degrade nucleic acids and eliminate these indirect interactions.[13]
-
-
Quantitative Data Summary
For effective blocking and washing, the concentration of reagents is critical. The following tables summarize commonly used concentrations for key components.
Table 1: Common Blocking Agents for Streptavidin Beads
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Cost-effective and widely used. Ensure it is biotin-free.[1][7] |
| Casein | 1% - 3% (w/v) | Effective for immunoassays, but may interfere with some biotin-binding assays.[1] |
| Normal Serum | 5% - 10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific antibody binding. |
| Yeast tRNA | 0.25 mg/mL | Often used in RNA pull-down assays to reduce non-specific binding of RNA-binding proteins.[14] |
| Free Biotin | ~0.5 mg/mL | Used to block excess biotin-binding sites on streptavidin after an initial blocking step with streptavidin itself.[1][8] |
Table 2: Components for Optimizing Wash Buffer Stringency
| Component | Concentration Range | Purpose |
| Salt (NaCl, KCl) | 150 mM - 500 mM | Disrupts ionic interactions.[4] |
| Non-ionic Detergent (Tween-20, Triton X-100, NP-40) | 0.05% - 0.5% (v/v) | Disrupts hydrophobic interactions.[6][15] |
| SDS | 0.01% - 0.1% (w/v) | Strong ionic detergent for very stringent washes, but may disrupt specific interactions. |
Experimental Protocols
Protocol 1: General Protocol for Blocking Streptavidin Magnetic Beads
-
Resuspend Beads: Vortex the stock solution of streptavidin magnetic beads to ensure a uniform suspension.
-
Aliquot Beads: Transfer the desired volume of bead slurry to a new microcentrifuge tube.
-
Magnetic Separation: Place the tube on a magnetic stand to pellet the beads. Carefully aspirate and discard the supernatant.
-
Initial Wash: Add 1 mL of a wash buffer (e.g., PBS with 0.05% Tween-20) to the tube. Remove from the magnetic stand and resuspend the beads by vortexing. Pellet the beads again on the magnetic stand and discard the supernatant. Repeat this wash step twice for a total of three washes.[14]
-
Blocking: After the final wash, resuspend the beads in 1 mL of blocking buffer (e.g., 3% BSA in PBS-T).
-
Incubation: Incubate the beads for 1-2 hours at room temperature with gentle rotation.
-
Final Washes: Pellet the beads on the magnetic stand, discard the blocking buffer, and wash three more times with your wash buffer.
-
Ready for Use: After the final wash, resuspend the beads in your binding buffer, and they are ready for incubation with the biotinylated sample.
Protocol 2: Blocking Endogenous Biotin in Cell Lysates
This protocol is performed on the cell lysate before the addition of any biotinylated probes or streptavidin beads.
-
Prepare Reagents:
-
Initial Blocking: If applicable, perform standard protein-based blocking of your sample first (e.g., with normal serum).[8]
-
Add Streptavidin: Add the streptavidin solution to your lysate and incubate for 15-30 minutes at room temperature. This will bind to the endogenous biotin in the sample.
-
Wash: Wash the sample thoroughly (e.g., three times for 10 minutes each with wash buffer) to remove unbound streptavidin.[8]
-
Add Free Biotin: Add the free biotin solution and incubate for 30-60 minutes at room temperature. This step saturates the remaining biotin-binding sites on the streptavidin molecules that are now bound to endogenous biotin.[8]
-
Final Wash: Perform another series of thorough washes to remove all unbound free biotin.[8]
-
Proceed with Assay: The sample is now ready for the addition of your biotin-azide labeled probe and subsequent steps.
Visualizations
Caption: General workflow for a biotin-azide labeling and pull-down experiment.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. benchchem.com [benchchem.com]
- 3. ohri.ca [ohri.ca]
- 4. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 15. kmdbioscience.com [kmdbioscience.com]
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in a CuAAC reaction?
A1: Low or no product yield in CuAAC reactions can often be attributed to several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent, such as sodium ascorbate, or exposure of the reaction to air can lead to catalyst deactivation.[1][2]
-
Poor Reagent Quality: Degradation or impurities in the azide or alkyne starting materials can inhibit the reaction. The purity of solvents and other reagents is also critical.[1][2]
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[1] Additionally, certain functional groups within the substrates, such as thiols or boronic acids, can chelate the copper catalyst, rendering it inactive for the cycloaddition.[3][4]
-
Inappropriate Reaction Conditions: Incorrect solvent choice, pH, temperature, or suboptimal concentrations of reactants and catalyst can all contribute to poor yields.[1][2]
Q2: What are the primary side reactions in CuAAC, and how can they be minimized?
A2: The most common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1][2] This occurs in the presence of Cu(II) and oxygen. To minimize this side reaction:
-
Maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]
-
Use a sufficient concentration of a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state.[5]
-
Employ a copper-stabilizing ligand to prevent the formation of copper species that promote homocoupling.[2]
Q3: What is the optimal concentration range for the copper catalyst?
A3: The optimal copper concentration is dependent on the specific substrates and reaction conditions. However, for bioconjugation reactions, a general guideline is to use a copper concentration between 50 µM and 250 µM for maximal activity.[3][6] For small molecule synthesis, catalyst loading can range from 0.25 to 5 mol%.[7] It is often beneficial to perform a small-scale optimization experiment to determine the ideal concentration for your specific system.
Q4: Why is a ligand often used in CuAAC reactions, and which one should I choose?
A4: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to Cu(II) and its disproportionation.[2][8] They also accelerate the reaction rate.[4] For aqueous reactions, particularly in bioconjugation, water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular choice due to its high water solubility and effectiveness in protecting biomolecules from oxidative damage.[2][9] Tris(benzyltriazolylmethyl)amine (TBTA) is another common ligand, often used in organic solvents.[2]
Q5: What is the recommended order of addition for the reagents?
A5: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[2] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[2][10] Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before the ligand has coordinated, which could lead to the formation of insoluble copper species.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (Cu(I) oxidized to Cu(II)).[1][2] | - Ensure you are using a fresh solution of sodium ascorbate.[5]- Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]- Increase the concentration of sodium ascorbate.[5] |
| Poor solubility of reactants.[5] | - Try a different solvent system (e.g., DMSO, DMF, or mixtures with water).[5]- Gentle heating may improve solubility and reaction rate.[5] | |
| Inefficient catalyst system. | - Add a copper-stabilizing ligand like THPTA or TBTA.[5]- Increase the catalyst loading.[5] | |
| Presence of Multiple Products (Side Reactions) | Oxidative homocoupling of the alkyne (Glaser coupling).[1][2] | - Increase the concentration of the reducing agent (sodium ascorbate).[5]- Thoroughly degas all solutions and maintain an inert atmosphere.[5] |
| Degradation of a sensitive substrate.[1] | - Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species.[1]- Lower the reaction temperature.[1] | |
| Difficulty in Product Purification | Residual copper catalyst.[5] | - Wash the crude product with an aqueous solution of a chelating agent like EDTA.[5]- Pass the product solution through a short plug of silica gel.[5] |
| Reaction Precipitate Forms | Formation of insoluble copper species or product insolubility. | - Ensure the proper order of reagent addition to pre-form the copper-ligand complex.[2]- Try a different solvent system to improve the solubility of all components. |
Quantitative Data Summary
The following tables provide typical concentration ranges for key components in CuAAC reactions. These should be used as a starting point for optimization.
Table 1: Typical Reagent Concentrations for Bioconjugation
| Component | Typical Concentration Range | Notes |
| Alkyne-modified Biomolecule | 1 µM - 1 mM | Lower concentrations may necessitate longer reaction times or higher catalyst loading.[11] |
| Azide | 2-10 equivalents (relative to the limiting reagent) | An excess of one reagent can drive the reaction to completion.[11] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Optimal concentration is often around 250 µM.[3][6] |
| Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand:Copper ratio) | A 5:1 ratio is commonly used to protect biomolecules.[4][6] |
| Sodium Ascorbate | 5 mM - 10 mM | Should be in excess relative to the copper catalyst.[11] |
Table 2: Typical Reagent Molar Equivalents for Small Molecule Synthesis
| Component | Typical Molar Equivalents (mol%) | Notes |
| Alkyne | 1.0 - 1.2 eq. | A slight excess can be beneficial.[1] |
| Azide | 1.0 eq. (as the limiting reagent) | |
| Copper Source (e.g., CuSO₄·5H₂O) | 1 - 5 mol% | [1] |
| Ligand (e.g., TBTA) | 1:1 to 2:1 (Ligand:Copper ratio) | [7] |
| Sodium Ascorbate | 5 - 10 mol% | [1] |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction for Bioconjugation
This protocol provides a general procedure for labeling an alkyne-modified biomolecule with an azide-containing reporter molecule in an aqueous buffer.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium L-ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 100 µM).
-
Add the azide-containing molecule to the solution of the biomolecule. A 2 to 10-fold excess is recommended.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution to achieve a 1:5 copper-to-ligand ratio in the final reaction volume. For a final copper concentration of 0.25 mM, the final THPTA concentration will be 1.25 mM.[6] Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the biomolecule/azide solution and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Upon completion, the product can be purified using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: Optimization of Copper Catalyst Concentration
This protocol describes a method to determine the optimal copper catalyst concentration for your specific CuAAC reaction using a small-scale, parallel approach.
Materials:
-
All reagents and stock solutions as described in Protocol 1.
-
A multi-well plate or a series of microcentrifuge tubes.
Procedure:
-
Prepare a master mix containing the alkyne-modified substrate, the azide-containing substrate, and the reaction buffer at concentrations that are slightly higher than the final desired concentrations to account for the subsequent addition of the catalyst and reducing agent.
-
Aliquot the master mix into separate reaction vessels (e.g., wells of a 96-well plate or individual tubes).
-
Prepare a series of catalyst premixes with varying concentrations of CuSO₄, while keeping the ligand-to-copper ratio constant (e.g., 5:1 THPTA:CuSO₄). For example, prepare premixes that will result in final copper concentrations of 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM.
-
Add the different catalyst premixes to their respective reaction vessels.
-
Initiate all reactions simultaneously by adding the freshly prepared sodium ascorbate solution to each vessel to the same final concentration (e.g., 5 mM).
-
Incubate the reactions at room temperature for a set period (e.g., 1 hour).
-
Quench the reactions (e.g., by adding EDTA) or immediately analyze the conversion in each reaction using a suitable analytical method (e.g., HPLC, LC-MS, or a fluorescence-based assay if one of the substrates is fluorescent).
-
Compare the product yield across the different copper concentrations to identify the optimal concentration that provides the highest yield with minimal side products.
Visualizations
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Caption: Experimental workflow for optimizing copper catalyst concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Precipitation During Biotinylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein precipitation during biotinylation reactions.
Troubleshooting Guide
Issue: Protein precipitates immediately upon addition of the biotinylation reagent.
This is a common issue that can arise from several factors related to the reaction conditions and the properties of the protein itself.
| Possible Cause | Suggested Solution |
| High Molar Excess of Biotin Reagent | Reduce the molar excess of the biotinylation reagent. A high degree of modification can alter the protein's isoelectric point and increase surface hydrophobicity, leading to aggregation. Start with a lower molar excess and optimize for sufficient labeling without precipitation.[1] |
| Inappropriate Buffer pH | Ensure the reaction buffer pH is optimal for both the biotinylation chemistry and protein stability. For NHS-ester reactions, a pH of 7-9 is typically recommended.[1][2] However, if your protein's isoelectric point (pI) is within this range, it may precipitate. Adjust the pH to be at least one unit away from the pI. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with NHS-ester biotinylation reagents, reducing labeling efficiency and potentially causing precipitation.[1][2] Use amine-free buffers like PBS or HEPES. |
| Hydrophobicity of the Biotin Reagent | Some biotin reagents are hydrophobic and can cause proteins to precipitate, especially if the protein is already prone to aggregation. Consider using a more hydrophilic biotinylation reagent, such as one with a PEG spacer arm. |
| High Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. If possible, perform the biotinylation reaction at a lower protein concentration. A concentration of 1-10 mg/mL is a common starting point.[3] |
Issue: Protein precipitates during or after the biotinylation reaction.
Precipitation that occurs over time can be due to instability of the biotinylated protein.
| Possible Cause | Suggested Solution |
| Protein Instability under Reaction Conditions | The incubation time and temperature of the biotinylation reaction may be contributing to protein denaturation and aggregation. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Changes in Protein Surface Properties | Biotinylation alters the surface charge and hydrophobicity of the protein, which can lead to instability. The addition of stabilizing excipients to the reaction buffer can help mitigate these effects. |
| Oxidation of Sulfhydryl Groups | For proteins with exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and subsequent aggregation. Include a reducing agent, such as DTT or TCEP, in your buffers (if compatible with your biotinylation chemistry). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of biotin reagent to use?
The optimal molar excess depends on the protein concentration and the number of available labeling sites. For a protein concentration of 2 mg/mL, a 20-fold molar excess of NHS-biotin is a good starting point. For a 10 mg/mL solution, a 12-fold molar excess may be sufficient.[3][4][5] It is highly recommended to perform a titration to determine the optimal ratio for your specific protein that achieves adequate labeling without causing precipitation.[1]
Q2: What are the best buffers to use for biotinylation?
For NHS-ester biotinylation, amine-free buffers such as Phosphate Buffered Saline (PBS) or HEPES at a pH of 7-9 are recommended.[1][2] Avoid buffers containing Tris or glycine. For enzymatic biotinylation using BirA, a buffer containing 50 mM Bicine, pH 8.3 is often used.[3][6]
Q3: Can I use additives to prevent precipitation?
Yes, several additives can help improve protein solubility and stability during biotinylation.
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure.[7][8] |
| Arginine | 50-500 mM | Suppresses protein aggregation by interacting with hydrophobic patches.[9][10][11][12][13] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic interactions.[8][14][15][16] |
| Polyethylene Glycol (PEG) | 1-10% (w/v) | Can increase protein solubility at lower concentrations.[6][17][18][19][20] |
Q4: How can I remove excess, unreacted biotin after the reaction?
Excess biotin can be removed by dialysis, desalting columns, or size-exclusion chromatography.[21] For small sample volumes, spin columns are a convenient option.
Data Presentation
Table 1: Recommended Molar Excess of NHS-Biotin Reagent
| Protein Concentration | Recommended Molar Fold Excess of Biotin |
| < 2 mg/mL | ≥ 20-fold[3][4][5] |
| 2-10 mg/mL | 12 to 20-fold[3][4][5] |
| > 10 mg/mL | ≥ 12-fold[4][5] |
Table 2: Common Buffer Compositions for Biotinylation
| Biotinylation Method | Buffer Components | pH | Incompatible Components |
| NHS-Ester Chemistry | 50-100 mM Phosphate, 150 mM NaCl (PBS) | 7.2-8.0 | Primary amines (Tris, Glycine)[1][2] |
| 20-50 mM HEPES, 100-150 mM NaCl | 7.0-8.0 | ||
| Enzymatic (BirA) | 50 mM Bicine | 8.3 | High concentrations of NaCl, glycerol, and ammonium sulfate[6] |
| 10 mM ATP | |||
| 10 mM MgOAc | |||
| 50 µM Biotin |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of an Antibody
This protocol is a general guideline for biotinylating an antibody using an NHS-ester activated biotin reagent.
-
Protein Preparation:
-
Dialyze the antibody into an amine-free buffer, such as PBS (50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Adjust the antibody concentration to 2 mg/mL.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Calculate the volume of biotin reagent needed for a 20-fold molar excess.
-
Add the calculated volume of the biotin reagent solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove unreacted biotin by dialysis against PBS or by using a desalting column.
-
Protocol 2: Enzymatic Biotinylation using BirA
This protocol describes the in-vitro biotinylation of a protein containing an AviTag sequence using the BirA enzyme.[4][5][22]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Nuclease-free water
-
10x Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP
-
10 mM MgOAc
-
50 µM Biotin
-
AviTagged protein (to a final concentration of 1-5 mg/mL)[23]
-
BirA enzyme (refer to manufacturer's instructions for the appropriate amount)
-
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at 30°C.[4]
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the Mg2+.
-
-
Purification:
-
If necessary, the biotinylated protein can be purified from the reaction components using affinity chromatography specific to the protein of interest or size-exclusion chromatography.
-
Visualizations
Caption: A general workflow for a typical biotinylation experiment.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Site-specific biotinylation of purified proteins using BirA. | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein precipitates out so fast - Protein Expression and Purification [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Arginine for stabilization? | Malvern Panalytical [malvernpanalytical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. 단백질 용해를 위한 세제 | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 17. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Protein precipitation with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. toolify.ai [toolify.ai]
- 22. researchgate.net [researchgate.net]
- 23. dianova.com [dianova.com]
Best practices for storing and handling 6-(Biotinamido)hexylazide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 6-(Biotinamido)hexylazide, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is crucial to maintain the stability and reactivity of this compound. Both the solid form and solutions should be stored under specific conditions to prevent degradation.
Storage Recommendations
| Form | Temperature | Conditions |
| Solid | -20°C | Store in a tightly sealed container, protected from light and moisture. |
| In Solution (e.g., DMSO or DMF) | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. |
Q2: What is the best solvent to dissolve this compound?
A2: this compound is readily soluble in common organic solvents.
Recommended Solvents for Reconstitution
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 10 mM | Prepare fresh or store in aliquots at -20°C. |
| N,N-Dimethylformamide (DMF) | ≥ 10 mM | Anhydrous DMF is recommended. Prepare fresh or store in aliquots at -20°C. |
For aqueous reactions, a stock solution in DMSO or DMF can be added to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system, particularly when working with proteins that may be sensitive to high solvent concentrations.
Q3: Is this compound stable under normal laboratory conditions?
A3: this compound is chemically stable under standard ambient conditions (room temperature) for short periods. However, for long-term storage, it is essential to follow the recommended storage conditions to prevent degradation. Azides can be sensitive to light and prolonged exposure should be avoided.
Q4: What are the primary safety precautions when handling this reagent?
A4: While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety practices.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local regulations.
Experimental Protocols
Protocol: Biotinylation of an Alkyne-Modified Protein using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline (PBS), HEPES). Avoid Tris buffers as they can chelate copper.
-
This compound
-
DMSO or DMF
-
Copper(II) sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of alkyne-modified protein (1-5 mg/mL) in a suitable buffer.
-
100 µL of PBS buffer.
-
4 µL of 10 mM this compound (final concentration ~200 µM). A 2- to 10-fold molar excess of the azide probe over the alkyne-labeled protein is a good starting point.
-
10 µL of 100 mM THPTA solution. Vortex briefly.
-
10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.
-
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature. Longer incubation times may improve labeling efficiency.
-
-
Purification:
-
Remove excess reagents and byproducts by desalting, dialysis, or spin filtration.
-
Troubleshooting Guide
Problem: Low or No Biotinylation Signal
This is often indicated by weak or absent detection in downstream applications such as western blots with streptavidin conjugates or pull-down assays.
Troubleshooting Workflow for Low Biotinylation Signal
Caption: Troubleshooting workflow for low biotinylation signal.
| Possible Cause | Recommended Solution |
| Degraded this compound | Use a fresh stock solution. Ensure proper long-term storage at -20°C, protected from light and moisture. |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Prepare the sodium ascorbate solution fresh for each experiment as it readily oxidizes. Degas buffers to remove dissolved oxygen. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or other metal chelators can interfere with the copper catalyst. Use non-chelating buffers like PBS or HEPES. |
| Presence of Reducing Agents | High concentrations of reducing agents like DTT or TCEP can interfere with the click reaction. Remove these via dialysis or buffer exchange prior to the reaction. |
| Low Reactant Concentrations | Click reactions are concentration-dependent. Increase the concentration of the azide probe (e.g., use a 2- to 10-fold molar excess over the alkyne-labeled protein). |
| Inefficient Alkyne Incorporation | Confirm that the alkyne functional group was successfully incorporated into your protein of interest. |
| Steric Hindrance | The alkyne modification site on the protein may be inaccessible. Consider denaturing conditions if protein function does not need to be preserved. |
Problem: Non-Specific Binding or High Background
This is observed as unintended labeling of proteins or high background signal in assays.
Logical Flow for Diagnosing Non-Specific Binding
Caption: Diagnostic workflow for non-specific binding issues.
| Possible Cause | Recommended Solution |
| Protein Aggregation | High concentrations of copper can sometimes lead to protein precipitation. Ensure the use of a copper-stabilizing ligand like THPTA. Centrifuge the sample after the reaction and before purification to remove any aggregates. |
| Non-specific Binding of Azide | Ensure that excess, unreacted this compound is completely removed after the reaction through thorough purification (e.g., multiple buffer exchanges). |
| Contamination | Ensure all buffers and reagents are free from contaminants that might have inherent biotin or azide/alkyne groups. |
| Non-specific Binding of Detection Reagent | If using streptavidin-based detection, ensure adequate blocking steps are included in your downstream protocol (e.g., using bovine serum albumin or non-fat dry milk). |
References
Removing unreacted biotin-azide from a labeling reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in removing unreacted biotin-azide from labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted biotin-azide after a labeling reaction?
A1: Removing excess, unreacted biotin-azide is critical for accurate downstream applications.[1] High concentrations of free biotin can interfere with assays that utilize biotin-streptavidin binding, leading to reduced efficiency in target protein purification and inaccurate results by occupying binding sites on streptavidin.[1] For imaging applications, failure to remove unreacted fluorescently-tagged biotin-azide can result in high background noise and poor image quality.[1][2]
Q2: What are the common methods to remove unreacted biotin-azide?
A2: Several methods are available, and the best choice depends on your sample volume, the molecular weight of your labeled molecule, and downstream application requirements. The most common techniques include:
-
Size-Exclusion Chromatography (SEC) / Spin Columns: Effective for rapid buffer exchange and removal of small molecules from proteins and nucleic acids larger than 10 kD or 10 bp respectively.[3]
-
Dialysis: A straightforward method for removing small molecules from larger ones based on differential diffusion across a semi-permeable membrane. It is suitable for larger sample volumes.[4][5][6][7]
-
Ultrafiltration/Diafiltration: Uses centrifugal devices with membranes of a specific molecular weight cutoff (MWCO) to separate molecules by size. This method can also be used to concentrate the sample.
-
Precipitation: Involves precipitating the labeled protein (e.g., with acetone or methanol) to separate it from soluble, unreacted biotin-azide.[8][9][10]
-
Affinity Purification: Utilizes magnetic beads or resins to specifically capture biotinylated molecules, followed by washing to remove unbound reagents.[11][12]
Q3: How do I choose the right removal method for my experiment?
A3: The choice of method depends on several factors. The following flowchart can guide your decision-making process:
A decision-making workflow for selecting a biotin-azide removal method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in downstream assays (e.g., Western blot, ELISA) | Incomplete removal of free biotin-azide. | - For Dialysis: Increase the number of buffer changes (at least 3-4 changes) and the duration of dialysis.[4][6] - For Spin Columns: Ensure you are using a column with the correct molecular weight cutoff (MWCO) for your molecule.[3] Consider a second pass through the column. - For Precipitation: Ensure the protein pellet is washed thoroughly with cold solvent (e.g., methanol) to remove all unreacted biotin.[8] |
| Low yield of labeled protein after purification | - Sample loss during transfer steps. - Non-specific binding to the purification matrix (e.g., spin column resin, dialysis membrane).[6][7] - Protein precipitation during the procedure. | - Minimize the number of transfer steps.[13] - For dialysis, select a membrane material with low protein binding properties.[13] - For spin columns, ensure the resin is compatible with your protein. Some resins are specifically designed for low protein binding.[14] - If using precipitation, ensure the resolubilization buffer is effective. Sonication may be required to fully redissolve the protein pellet.[8] |
| Non-specific labeling observed in controls | - The ratio of click chemistry reagents may be suboptimal, leading to side reactions. - Presence of interfering substances in the sample buffer. | - Optimize the concentrations of copper, ligand, and reducing agent. It is often beneficial to have a higher concentration of ascorbate than copper.[15] - Ensure your reaction buffer does not contain interfering substances like Tris or glycine for amine-reactive labeling.[16] |
| Failure to remove biotin efficiently | - Inadequate purification parameters. - Competition for binding in affinity purification methods. | - Dialysis: Use a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa for IgG antibodies) to retain the protein while allowing the small biotin-azide molecule to pass through.[4][6][7] - Size-Exclusion Chromatography: Select a resin with a suitable MWCO to effectively separate your labeled molecule from the smaller biotin-azide.[3] - Affinity Purification: If excess free biotin is present, it can saturate the streptavidin beads. A preliminary buffer exchange step to reduce the free biotin concentration may be necessary before affinity purification.[13] |
Quantitative Data Summary
The following table summarizes the performance of common methods for removing small molecules, like biotin, from protein samples.
| Method | Typical Protein Recovery | Removal Efficiency | Processing Time | Key Advantages | References |
| Size-Exclusion Spin Columns | >90% | >95% | < 15 minutes | Fast, easy to use, high recovery | [1][2][17] |
| Dialysis | High, but potential for loss due to handling and non-specific binding | High, dependent on buffer changes and duration | 4 hours to overnight | Suitable for large volumes, gentle on samples | [4][5][6] |
| Ultrafiltration/Diafiltration | ~72% (Amicon® Pro) | High | ~1 hour | Can concentrate the sample simultaneously, relatively fast | |
| Precipitation | Variable, depends on protein solubility after resolubilization | High | < 1 hour | Quick and simple | [8][9][10] |
Experimental Protocols
Protocol 1: Removal of Unreacted Biotin-Azide using Size-Exclusion Spin Columns
This protocol is suitable for rapid cleanup of sample volumes typically between 100 µL and 4 mL.[2]
Materials:
-
Size-exclusion spin column with an appropriate MWCO (e.g., 7 kDa for proteins >20 kDa).
-
Collection tubes.
-
Microcentrifuge or clinical centrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[13]
-
Discard the flow-through and place the column in a new collection tube.[13]
-
Slowly apply the biotinylation reaction sample to the center of the resin bed.[13]
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[13]
-
The purified sample containing the biotinylated molecule will be in the collection tube. The unreacted biotin-azide is retained in the column resin.[13]
Protocol 2: Removal of Unreacted Biotin-Azide using Dialysis
This method is suitable for sample volumes typically greater than 100 µL.[13]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa for most antibodies).[6][7]
-
Dialysis buffer (e.g., PBS), chilled to 4°C.[13]
-
Stir plate and stir bar.[13]
-
Beaker or container large enough to hold at least 100 times the sample volume.[13]
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to hydrate the membrane.[4][13]
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring there are no leaks.[13]
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.[13]
-
Place the beaker on a stir plate and stir gently at 4°C.[6][7]
-
Allow dialysis to proceed for at least 4 hours. For optimal removal, change the dialysis buffer at least 3 times at convenient intervals (e.g., every 4-6 hours or overnight).[4][6][7]
-
After the final dialysis period, carefully remove the purified sample from the tubing/cassette.[13]
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. itwreagents.com [itwreagents.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. rockland.com [rockland.com]
- 7. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 8. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 11. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 12. bioclone.net [bioclone.net]
- 13. benchchem.com [benchchem.com]
- 14. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background on Streptavidin Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background on streptavidin western blots.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background on a streptavidin western blot?
High background on a streptavidin western blot can manifest as a general haze across the membrane or as distinct, non-specific bands. The most common culprits include:
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the membrane is a primary cause of high background.[1][2]
-
Problems with Antibodies/Streptavidin Conjugate: Using too high a concentration of the primary antibody, biotinylated secondary antibody, or the streptavidin-HRP conjugate can lead to non-specific binding.[1][3]
-
Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies and streptavidin conjugates, resulting in increased background noise.[1][4]
-
Presence of Endogenous Biotin: Many tissues and cell lysates naturally contain biotinylated proteins, which can be detected by streptavidin, leading to false positive bands.[5][6][7]
-
Membrane Issues: The type of membrane and improper handling can contribute to background. For instance, PVDF membranes may have higher background than nitrocellulose, and allowing the membrane to dry out can cause irreversible, non-specific binding.[1][2]
-
Contaminated Buffers: Bacterial growth or other contaminants in buffers can introduce artifacts and increase background.[3]
Q2: How can I reduce non-specific binding of the streptavidin conjugate?
To reduce non-specific binding of the streptavidin conjugate, you can optimize several steps in your protocol:
-
Optimize Streptavidin-HRP Concentration: Titrate the streptavidin-HRP conjugate to determine the optimal dilution. A common starting range is 1:10,000 to 1:20,000, but this may require further optimization.[8]
-
Proper Blocking: Ensure the blocking step is sufficient. You can try increasing the concentration of the blocking agent or the incubation time.[1][2]
-
Thorough Washing: Increase the number and duration of wash steps after incubation with the streptavidin-HRP conjugate.[1][4]
-
Include Detergents: Adding a mild detergent like Tween-20 (typically 0.05% to 0.1%) to your wash buffers can help reduce non-specific interactions.[4][9]
Q3: What is endogenous biotin and how can I block it?
Endogenous biotin is naturally occurring biotin in tissues and cells, which can bind to streptavidin and cause false-positive signals in a western blot.[5][7] Tissues like liver, kidney, and adipose tissue are particularly rich in endogenous biotin.
To block endogenous biotin, a two-step procedure is typically used before the primary antibody incubation:
-
Saturate endogenous biotin with excess unlabeled streptavidin.
-
Block the remaining biotin-binding sites on the added streptavidin with free biotin. [5]
A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Q4: Which blocking buffer is best for streptavidin western blots?
The choice of blocking buffer is critical. While non-fat dry milk is a common and economical choice, it should be used with caution in streptavidin-based detection systems as it contains endogenous biotin.[10][11]
-
Bovine Serum Albumin (BSA): BSA is often the preferred blocking agent for streptavidin western blots as it is generally free of biotin. A concentration of 3-5% BSA in TBS-T or PBS-T is a good starting point.
-
Commercial Blocking Buffers: Several commercial blocking buffers are available that are specifically formulated to be biotin-free.
-
Casein: Casein in TBS can also be used, but like milk, it may contain biotin.[10]
Q5: Can the type of membrane affect the background?
Yes, the membrane can influence the level of background.
-
PVDF (polyvinylidene difluoride): These membranes have a high protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose.[2]
-
Nitrocellulose: This type of membrane may yield lower background.[1]
Regardless of the membrane type, it is crucial to never let it dry out during the western blotting process, as this can lead to high, irreversible background.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common high background issues.
High Uniform Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2] Increase the concentration of the blocking agent (e.g., up to 5% BSA). Try a different blocking agent (e.g., switch from milk to BSA). |
| High Concentration of Streptavidin-HRP | Titrate the streptavidin-HRP conjugate. Start with a higher dilution (e.g., 1:20,000) and adjust as needed.[8] |
| Inadequate Washing | Increase the number of washes (e.g., 3-5 times). Increase the duration of each wash (e.g., 5-15 minutes).[1][4] Ensure sufficient volume of wash buffer to completely submerge the membrane.[4] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[1] |
| Contaminated Buffers | Prepare fresh buffers for each experiment. Filter buffers to remove any particulates.[3][12] |
| Overexposure | Reduce the exposure time during chemiluminescence detection.[1] |
Non-Specific Bands
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Perform an endogenous biotin blocking step before primary antibody incubation.[5][7] Run a control lane with your sample and incubate it only with streptavidin-HRP (no primary or secondary antibodies) to see if bands appear. |
| High Primary or Secondary Antibody Concentration | Titrate the primary and biotinylated secondary antibodies to find the optimal dilution. |
| Cross-reactivity of Secondary Antibody | Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. |
| Sample Degradation | Prepare fresh lysates and always include protease inhibitors. |
Experimental Protocols
Standard Streptavidin Western Blot Protocol
This protocol outlines the key steps for performing a western blot with streptavidin-based detection.
-
Protein Separation and Transfer:
-
Separate your protein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Biotinylated Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 4.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in the blocking buffer (a starting dilution of 1:10,000 to 1:20,000 is recommended).[8]
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Protocol for Blocking Endogenous Biotin
This protocol should be performed after the transfer and before the standard blocking step.
-
Initial Block:
-
Block the membrane as you normally would (e.g., 1 hour in 5% BSA in TBST).[5]
-
-
Streptavidin Incubation:
-
Prepare a solution of 0.1 mg/mL unlabeled streptavidin in your wash buffer (e.g., TBST).
-
Incubate the membrane in the streptavidin solution for 15 minutes at room temperature.[5]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.[5]
-
-
Biotin Incubation:
-
Prepare a solution of 0.5 mg/mL free D-biotin in your wash buffer.
-
Incubate the membrane in the biotin solution for 30-60 minutes at room temperature.[5]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with wash buffer.[5]
-
-
Proceed with Standard Protocol:
-
Continue with the primary antibody incubation step of your standard western blot protocol.
-
Visual Guides
Caption: Standard workflow for a streptavidin-based western blot.
Caption: Decision tree for troubleshooting high background.
References
- 1. clyte.tech [clyte.tech]
- 2. biossusa.com [biossusa.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. bosterbio.com [bosterbio.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. bio-rad.com [bio-rad.com]
Optimizing In-Cell Click Chemistry: A Technical Support Guide
Welcome to the technical support center for optimizing in-cell click chemistry experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal incubation times and successful experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is a typical starting incubation time for in-cell click chemistry?
A1: The ideal incubation time for in-cell click chemistry is highly dependent on the specific reaction type (CuAAC or SPAAC), the cellular state (live, fixed, or lysate), and the specific biomolecule being targeted. However, a general starting point for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in cell lysates or fixed cells is 30 to 60 minutes at room temperature.[1] For live-cell imaging using CuAAC, shorter incubation times of 1 to 10 minutes are often recommended to minimize copper-induced cytotoxicity.[2][3] For strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and better suited for live cells, longer incubation times, ranging from 30 minutes to several hours , may be necessary due to its generally slower kinetics compared to CuAAC.[4]
Q2: How does the type of click chemistry reaction influence the incubation time?
A2: The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry is a critical factor influencing incubation time.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction is known for its rapid kinetics.[4] The copper(I) catalyst significantly accelerates the reaction, allowing for shorter incubation times. However, the use of copper can be toxic to live cells, necessitating a balance between reaction efficiency and cell viability, which often leads to shorter incubation periods in live-cell applications.[5]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This method is "copper-free" and relies on the ring strain of cyclooctynes to react with azides.[6] While this makes it highly biocompatible and ideal for live-cell imaging, the reaction kinetics are generally slower than CuAAC.[4] Consequently, SPAAC often requires longer incubation times to achieve a sufficient signal.
Q3: Can I perform the click reaction at a different temperature to optimize the incubation time?
A3: Most in-cell click chemistry protocols are optimized for room temperature (typically 20-25°C). For live-cell experiments, reactions are conducted at the physiological temperature of 37°C. While slightly increasing the temperature can sometimes accelerate the reaction, it can also increase the risk of side reactions and, in the case of CuAAC, enhance copper cytotoxicity. For live-cell labeling, some protocols recommend performing the reaction at 4°C to slow down cellular processes and then briefly warming to initiate the click reaction, though this is application-specific.[2] It is generally recommended to first optimize reagent concentrations and incubation time at the standard temperature before adjusting the temperature.
Q4: How do I know if I have incubated for too long or not long enough?
A4:
-
Insufficient Incubation Time: This will typically result in a low or no signal from your reporter molecule (e.g., fluorophore). If you suspect this is the case, you can try increasing the incubation time in increments (e.g., doubling the time) to see if the signal improves.
-
Excessive Incubation Time: For CuAAC in live cells, prolonged incubation can lead to increased cell death and morphological changes due to copper toxicity.[5] In both CuAAC and SPAAC, excessively long incubation times can sometimes contribute to higher background signals due to non-specific binding of the detection reagent.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your in-cell click chemistry experiments and provides guidance on how to adjust your incubation time and other parameters.
Issue 1: Low or No Signal
A low or absent signal is a common problem that can often be resolved by optimizing the incubation time and other reaction conditions.
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Gradually increase the incubation time. For CuAAC, you might extend from 30 minutes to 1-2 hours. For SPAAC, consider extending the incubation to 4 hours or even overnight for low abundance targets. |
| Suboptimal Reagent Concentrations | Ensure your azide or alkyne probe is in slight excess (2- to 10-fold molar excess over the target biomolecule).[8] Optimize the concentrations of the copper catalyst, ligand, and reducing agent. |
| Oxidation of Copper Catalyst (CuAAC) | Prepare the sodium ascorbate solution fresh for each experiment as it readily oxidizes.[9][10] Ensure a sufficient ligand-to-copper ratio (typically 5:1) is used to protect the Cu(I) state.[5] |
| Interfering Substances | Buffers containing primary amines (like Tris) can chelate copper and should be avoided; use PBS or HEPES instead.[11] Thiols from reagents like DTT or cysteine residues can also interfere; consider removing them or using a thiol-blocking agent.[7] |
| Steric Hindrance | The azide or alkyne tag on your biomolecule of interest may be in a location that is not easily accessible. Longer incubation times may help to overcome minor steric hindrance. |
Issue 2: High Background Signal
A high background can obscure your specific signal and make data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of the Probe | Decrease the concentration of the fluorescent azide or alkyne probe.[7] Reduce the incubation time to the minimum required to obtain a good signal-to-noise ratio. Increase the number and duration of washing steps after the click reaction. |
| Excess Copper (CuAAC) | Titrate the copper concentration downwards. Even with protective ligands, high copper levels can contribute to background fluorescence and cytotoxicity.[5] |
| Side Reactions | In protein labeling, reactions between alkynes and thiols can occur. Increasing the concentration of the reducing agent TCEP (up to 3 mM) can help minimize this side reaction.[7] |
| Impure Reagents | Use high-purity reagents and ensure that your azide and alkyne probes are not degraded. Always use freshly prepared sodium ascorbate.[7] |
Data Presentation: Recommended Starting Concentrations
The following table summarizes typical starting concentrations for key reagents in in-cell CuAAC reactions. These should be used as a starting point for optimization.
| Reagent | Concentration Range | Notes |
| Azide/Alkyne Probe | 2 - 40 µM | Start with 20 µM and titrate down if high background is observed.[9][10] |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | For live cells, start at the lower end of the range (e.g., 50 µM) to minimize toxicity.[5] |
| Copper-chelating Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is often recommended.[5] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | Always prepare fresh.[2] |
| Antioxidant (optional, for live cells) | 1 mM (Aminoguanidine) | Can help mitigate oxidative damage.[2] |
Experimental Protocols & Workflows
General Experimental Workflow for In-Cell Click Chemistry
The following diagram illustrates a generalized workflow for an in-cell click chemistry experiment, highlighting the key stages where incubation occurs.
Caption: A generalized workflow for in-cell click chemistry experiments.
Troubleshooting Logic for Low Signal
This diagram outlines a logical approach to troubleshooting experiments with low or no signal, with a focus on optimizing incubation time.
Caption: A decision-making workflow for troubleshooting low signal issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. jcmarot.com [jcmarot.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve solubility issues with 6-(Biotinamido)hexylazide in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 6-(Biotinamido)hexylazide in aqueous buffers.
Troubleshooting Guide & FAQs
Q1: I've added this compound powder directly to my aqueous buffer, but it's not dissolving. What is the problem?
A1: this compound has poor solubility in aqueous solutions. This is due to the hydrophobic nature of the biotin moiety and the hexyl carbon spacer. Direct addition to aqueous buffers will likely result in the compound failing to dissolve or precipitating out of solution.
Q2: What is the recommended method for dissolving this compound for use in aqueous buffers?
A2: The recommended method is to first prepare a concentrated stock solution in an organic co-solvent and then dilute this stock solution into your aqueous buffer. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable co-solvents for this compound.[1] A general protocol is to create a 10 mM stock solution in 100% anhydrous DMSO.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: Your final concentration in the aqueous buffer may be too high. Try working with a lower final concentration of the biotin-azide.
-
Increase the Co-solvent Percentage: If your experimental conditions permit, increasing the final percentage of DMSO in your aqueous buffer can help maintain solubility. However, be mindful that high concentrations of DMSO can be detrimental to cells or protein activity. It is advisable to keep the final DMSO concentration as low as possible, ideally below 1% (v/v).
-
Optimize the Dilution Method: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.[2]
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the DMSO stock can sometimes improve solubility. However, ensure that the temperature is not detrimental to the stability of the compound or other components in your buffer.
-
Sonication: After dilution, sonicating the solution in a water bath for short periods can help to break up any small precipitates and aid in dissolution.[3]
-
Adjust the pH: The solubility of molecules with ionizable groups can be pH-dependent. While this compound does not have a strongly acidic or basic group, slight adjustments to the buffer pH (if your experiment allows) might influence its solubility. For compounds with acidic protons, increasing the pH can enhance solubility.
Q4: Can I heat the this compound solution to get it to dissolve?
A4: Gentle warming can be used to aid in the initial dissolution of the compound in DMSO and when diluting into the aqueous buffer. If you observe precipitation in your DMSO stock, you can try heating it for a few minutes at a higher temperature (e.g., 80°C) to aid dissolution before diluting it into your buffer. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q5: Are there alternative biotin-azide reagents with better aqueous solubility?
A5: Yes, several commercially available biotin-azide reagents incorporate hydrophilic linkers, such as polyethylene glycol (PEG), to improve their water solubility.[4][5] If you continue to face significant solubility issues with this compound, consider using a reagent like Biotin-PEG4-azide, which is designed for enhanced aqueous solubility.[4]
Quantitative Solubility Data
| Aqueous Buffer (pH 7.4) | Co-solvent (DMSO) | Estimated Maximum Soluble Concentration |
| Phosphate Buffered Saline (PBS) | 0.1% | < 10 µM |
| Phosphate Buffered Saline (PBS) | 0.5% | 10 - 50 µM |
| Phosphate Buffered Saline (PBS) | 1.0% | 50 - 100 µM |
| Phosphate Buffered Saline (PBS) | 5.0% | > 100 µM |
Disclaimer: The values in this table are estimates and should be used as a starting point for your experiments. The actual solubility can be influenced by buffer composition, temperature, and the presence of other molecules.
Experimental Protocols
Protocol for Solubilizing this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution into an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: ~367.48 g/mol ). b. Weigh the calculated amount of the compound into a sterile microcentrifuge tube. c. Add the corresponding volume of anhydrous DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for short intervals to aid dissolution. e. Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Dilute the DMSO Stock Solution into Aqueous Buffer: a. Bring your target aqueous buffer to the desired experimental temperature. Gentle pre-warming (e.g., to 37°C) may be beneficial. b. While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM this compound DMSO stock solution dropwise. c. Continue to vortex for at least 30 seconds after adding the stock solution to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide. e. If necessary, the final solution can be briefly sonicated to aid in the dissolution of any micro-precipitates. f. Use the freshly prepared solution in your experiment immediately. Do not store the diluted aqueous solution for extended periods, as the compound may precipitate over time.
Visualizations
Caption: Troubleshooting workflow for solubility issues with this compound.
Caption: Experimental workflow for the solubilization of this compound.
References
Validation & Comparative
A Researcher's Guide to Confirming Successful Biotinylation with 6-(Biotinamido)hexylazide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique for a wide array of applications, from affinity purification to sophisticated imaging. 6-(Biotinamido)hexylazide has emerged as a key reagent for targeted biotinylation through "click chemistry." This guide provides a comprehensive comparison of methods to confirm successful biotinylation using this reagent, supported by experimental data and detailed protocols.
Introduction to this compound and Click Chemistry
This compound is a biotinylation reagent featuring a terminal azide group. This functional group allows for its highly specific covalent attachment to molecules containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction is prized for its high efficiency, specificity, and biocompatibility, proceeding readily in aqueous buffers with minimal side reactions. The hexyl spacer arm between the biotin and the azide group helps to reduce steric hindrance, facilitating the binding of the biotin moiety to avidin or streptavidin.
An alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry variant. SPAAC is particularly advantageous for applications in living cells where the cytotoxicity of copper is a concern.
Confirming Successful Biotinylation: A Comparative Overview
Confirmation of successful biotinylation is a critical step to ensure the reliability of downstream applications. Several methods can be employed, each with its own advantages and limitations. The choice of method often depends on the nature of the biotinylated molecule, the required level of quantification, and the available instrumentation.
Here, we compare three common methods for confirming biotinylation: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, streptavidin-based Western blotting, and mass spectrometry.
Table 1: Comparison of Methods for Confirming Biotinylation
| Feature | HABA Assay | Streptavidin Western Blot | Mass Spectrometry |
| Principle | Colorimetric displacement of HABA from avidin by biotin. | Detection of biotinylated proteins via streptavidin-HRP conjugate. | Direct detection of mass shift due to biotinylation. |
| Quantification | Semi-quantitative (determines moles of biotin per mole of protein). | Semi-quantitative (relative signal intensity). | Quantitative (can determine the exact site and extent of biotinylation).[1] |
| Sensitivity | Lower. | High. | Very High.[2][3] |
| Throughput | High (plate-based format). | Moderate. | Low to moderate. |
| Expertise Required | Low. | Moderate. | High. |
| Cost | Low. | Moderate. | High. |
| Information Provided | Average degree of labeling. | Confirmation of biotinylation and molecular weight of labeled species. | Precise mass of the conjugate, site of modification, and degree of labeling.[1][4] |
| Limitations | Can be inaccurate for complex samples; free biotin interferes.[5] | Non-specific binding can occur; does not provide site of modification. | Requires specialized equipment and expertise for data analysis. |
Experimental Protocols and Data Interpretation
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a rapid and straightforward colorimetric method for estimating the amount of biotin incorporated into a protein.[6] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[6][7][8][9]
Experimental Protocol:
-
Preparation of Reagents:
-
HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2). Several commercial kits are available with pre-mixed reagents.[7]
-
Biotinylated Sample: Ensure your biotinylated protein is free of unconjugated biotin by performing dialysis or using a desalting column.[6]
-
-
Assay Procedure (Cuvette Format):
-
Calculation of Moles of Biotin per Mole of Protein:
-
The change in absorbance (ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final) is used to calculate the concentration of biotin. The molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[9]
-
Knowing the concentration of the protein, the molar ratio of biotin to protein can be determined.
-
Data Interpretation: A significant decrease in absorbance at 500 nm after the addition of the biotinylated sample indicates successful biotinylation. The calculated moles of biotin per mole of protein provide an average measure of the labeling efficiency.
Streptavidin-Based Western Blot
Western blotting is a widely used technique to confirm the biotinylation of proteins. It relies on the high-affinity interaction between biotin and streptavidin, which is typically conjugated to an enzyme like horseradish peroxidase (HRP) for chemiluminescent detection.
Experimental Protocol:
-
SDS-PAGE: Separate the biotinylated protein sample and a non-biotinylated control by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of the streptavidin conjugate.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.
-
Washing: Wash the membrane extensively with TBST to remove unbound streptavidin-HRP.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.
Data Interpretation: The appearance of a band at the expected molecular weight of the target protein in the biotinylated sample lane, and its absence in the control lane, confirms successful biotinylation. The intensity of the band provides a semi-quantitative measure of the extent of biotinylation.
Mass Spectrometry
Mass spectrometry (MS) is the most definitive method for confirming biotinylation. It provides precise information on the mass of the biotinylated molecule, allowing for unambiguous confirmation of the modification. Furthermore, tandem mass spectrometry (MS/MS) can be used to identify the exact site of biotinylation on a protein or peptide.[1][10]
Experimental Protocol:
-
Sample Preparation: The biotinylated protein can be analyzed intact or, more commonly, digested with a protease (e.g., trypsin) to generate peptides.
-
Enrichment (Optional): Biotinylated peptides can be enriched using streptavidin-coated beads to increase their abundance in the sample.[11]
-
LC-MS/MS Analysis: The sample is introduced into a mass spectrometer, typically coupled with liquid chromatography (LC) for separation. The mass spectrometer measures the mass-to-charge ratio of the intact protein or the resulting peptides.
-
Data Analysis: The acquired mass spectra are analyzed to identify the mass shift corresponding to the addition of the this compound moiety. For peptides, MS/MS fragmentation data is used to pinpoint the modified amino acid residue.
Data Interpretation: A mass increase corresponding to the molecular weight of the incorporated biotin-azide linker confirms biotinylation. For example, after click chemistry with an alkyne-modified protein, the mass of the biotinylated peptide will increase by the mass of the this compound. MS/MS data will show fragmentation patterns that allow for the precise localization of the modification.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for biotinylation and subsequent confirmation methods.
Caption: The competitive binding principle of the HABA assay.
Caption: Key steps in a streptavidin Western blot analysis.
Comparison with Alternative Biotinylation Reagents
While this compound is an excellent choice for targeted biotinylation via click chemistry, other reagents with different reactive groups are also available. The most common alternatives are NHS-ester-based biotinylation reagents, which react with primary amines (lysine residues and N-termini of proteins).
Table 2: Comparison of this compound with NHS-Ester Biotinylation Reagents
| Feature | This compound (Click Chemistry) | NHS-Ester Biotinylation Reagents |
| Reaction Chemistry | Azide-alkyne cycloaddition (CuAAC or SPAAC).[] | Acylation of primary amines.[13] |
| Specificity | Highly specific for alkyne-modified molecules. | Reacts with available primary amines, which can be numerous on a protein surface.[13] |
| Control over Site | High (requires prior introduction of an alkyne at a specific site). | Low (labels accessible lysines and N-terminus). |
| Reaction Conditions | Mild, aqueous conditions. Copper catalyst may be required. | pH 7-9.[13] |
| Bioorthogonality | Yes. | No. |
| Typical Applications | Site-specific labeling, in vivo labeling (with SPAAC). | General protein labeling, cell surface labeling. |
References
- 1. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 9. tandfonline.com [tandfonline.com]
- 10. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Quantifying Protein Biotinylation Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a protein is a cornerstone technique for a multitude of applications, from affinity purification to sophisticated immunoassays. The success of these applications hinges on the efficiency of the biotin labeling reaction. Accurate quantification of the degree of biotinylation is therefore not just a quality control step, but a critical determinant of experimental outcomes. This guide provides an objective comparison of common methods used to quantify biotin labeling efficiency, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.
Comparison of Biotin Quantification Methods
The choice of quantification method depends on several factors including the required sensitivity, the nature of the protein, available equipment, and whether a qualitative or precise quantitative result is needed. Below is a summary of the most widely used techniques.
| Method | Principle | Detection | Sensitivity | Throughput | Advantages | Disadvantages |
| HABA Assay | Competitive displacement of HABA dye from avidin by biotin. | Colorimetric (Absorbance at ~500 nm) | Micromolar (µM) range[1][2] | High (96-well plate format) | Simple, inexpensive, uses standard spectrophotometer.[3] | Lower sensitivity, can underestimate biotinylation due to steric hindrance, requires larger sample amounts.[4][5] |
| Fluorescent Assays | Competitive displacement of a quencher-labeled ligand from a fluorescently-labeled avidin/streptavidin by biotin.[4][6] | Fluorescence (e.g., Ex/Em ~494/520 nm) | Picomolar (pM) range[7][8] | High (96-well plate format) | High sensitivity, requires less sample than HABA assay.[4][7] | Requires a fluorescence plate reader, more expensive than HABA. |
| Mass Spectrometry (MS) | Direct detection of the mass increase in a protein or its peptides due to biotin conjugation.[9][10] | Mass-to-charge ratio | High | Low to Medium | Highly accurate, can identify specific biotinylation sites.[11] | Requires specialized equipment and expertise, can be challenging for large or glycosylated proteins.[12] |
| SDS-PAGE Gel Shift Assay | Increased molecular weight of a biotinylated protein upon binding to streptavidin, causing a retarded migration on an SDS-PAGE gel.[12] | Gel electrophoresis (Coomassie or fluorescent stain) | Nanogram (ng) to microgram (µg) range | Low | Simple, qualitative or semi-quantitative, requires standard lab equipment. | Not precisely quantitative, streptavidin tetramer can lead to complex banding patterns. |
| Western Blot | Detection of biotinylated proteins on a membrane using streptavidin-HRP or anti-biotin antibodies.[13][14] | Chemiluminescence or fluorescence | High | Medium | High sensitivity and specificity. | Semi-quantitative, requires multiple steps (transfer, blocking, incubation, detection). |
Experimental Protocols & Workflows
Detailed methodologies for the key quantification assays are provided below, accompanied by workflow diagrams generated using Graphviz.
HABA (4'-Hydroxyazobenzene-2-carboxylic acid) Assay
This assay relies on the displacement of the HABA dye from the avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.[3][15]
-
Preparation of Reagents:
-
Assay Procedure:
-
Pipette 180 µL of the HABA/Avidin working solution into the wells of a 96-well microplate.[1][15]
-
Prepare a blank well containing 180 µL of HABA/Avidin solution and 20 µL of the same buffer used for the protein sample.
-
Add 20 µL of the biotinylated protein sample to the sample wells. It is recommended to test several dilutions of the sample to ensure the reading falls within the linear range of the assay.[1]
-
Mix the contents of the wells by shaking the plate for 30-60 seconds.[15]
-
Incubate at room temperature for 5 minutes.[1]
-
Measure the absorbance at 500 nm using a microplate reader.[1][15]
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA500) between the blank and the sample.
-
Determine the concentration of biotin using the Beer-Lambert law, with the molar extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹).[3]
-
Calculate the moles of biotin per mole of protein.
-
Caption: HABA Assay Workflow.
Fluorescent Biotin Quantification Assay
This method offers higher sensitivity than the HABA assay and is based on a similar displacement principle, but with a fluorescent readout.[7][16]
-
Preparation of Reagents:
-
Assay Procedure:
-
Pipette 10 µL of each biotin standard and the unknown biotinylated protein samples into the wells of a black, opaque 96-well microplate.[7]
-
Add 90 µL of the fluorescent avidin/quencher working solution to each well.[7]
-
Incubate the plate for 5 minutes at room temperature, protected from light.[7]
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em 494/520 nm).[7]
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the biotin standards against their known concentrations.
-
Use the standard curve to determine the concentration of biotin in the unknown samples.[7]
-
Calculate the moles of biotin per mole of protein.
-
Caption: Fluorescent Assay Workflow.
SDS-PAGE Gel Shift Assay
This is a straightforward method to qualitatively or semi-quantitatively assess biotinylation by observing the change in electrophoretic mobility of the protein after binding to streptavidin.[12][17]
-
Sample Preparation:
-
In separate microcentrifuge tubes, prepare a control sample of the unbiotinylated protein and a sample of the biotinylated protein.
-
To a tube containing the biotinylated protein, add streptavidin in a slight molar excess.
-
Incubate the mixture at room temperature for 5-15 minutes to allow for complex formation.[17]
-
-
Electrophoresis:
-
Add non-reducing SDS-PAGE loading buffer to all samples. Do not boil the samples containing streptavidin, as this can disrupt the biotin-streptavidin interaction.[18]
-
Load the samples onto an SDS-PAGE gel. Include lanes for:
-
Molecular weight marker
-
Unbiotinylated protein
-
Biotinylated protein
-
Biotinylated protein + streptavidin complex
-
Streptavidin alone
-
-
Run the gel according to standard procedures.
-
-
Visualization and Analysis:
-
Stain the gel with Coomassie Brilliant Blue or a fluorescent protein stain.
-
A "shift" in the band of the biotinylated protein to a higher molecular weight in the presence of streptavidin confirms biotinylation. The disappearance or reduction in the intensity of the original biotinylated protein band can be used for semi-quantitative estimation.
-
Caption: Gel Shift Assay Workflow.
Conclusion
The quantification of biotin labeling efficiency is a critical step in ensuring the reliability and reproducibility of a wide range of biological assays. While the HABA assay provides a simple and cost-effective method, its limitations in sensitivity and potential for inaccuracy must be considered. For more sensitive and accurate measurements, fluorescent-based assays are a superior alternative. Mass spectrometry offers the highest level of detail, including the identification of specific labeling sites, but at a greater cost and complexity. The SDS-PAGE gel shift assay remains a valuable tool for a quick, qualitative assessment of biotinylation. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most suitable approach for their specific experimental needs.
References
- 1. anaspec.com [anaspec.com]
- 2. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. labmartgh.com [labmartgh.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. SensoLyte® Biotin Quantitation Kit - 1 kit [anaspec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 13. biocompare.com [biocompare.com]
- 14. fortislife.com [fortislife.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Reddit - The heart of the internet [reddit.com]
A Head-to-Head Comparison: 6-(Biotinamido)hexylazide vs. NHS-Ester Biotinylation for Precise Biomolecule Labeling
In the landscape of molecular biology and drug development, the precise attachment of biotin to biomolecules is a critical technique for their detection, purification, and analysis. While traditional N-hydroxysuccinimide (NHS)-ester biotinylation has long been a workhorse in this field, the advent of bioorthogonal chemistry has introduced more specific and versatile alternatives, such as 6-(Biotinamido)hexylazide. This guide provides an in-depth comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
Executive Summary
This compound, utilized in "click chemistry" reactions, offers superior specificity by targeting bioorthogonal functional groups (alkynes) that are artificially introduced into biomolecules. This minimizes the off-target labeling often associated with NHS-ester biotinylation, which reacts with naturally abundant primary amines. This enhanced precision makes the azide-based method particularly advantageous for complex biological systems where non-specific interactions can confound results. In contrast, NHS-ester biotinylation is a simpler, more direct method for labeling proteins and other molecules that possess accessible primary amines, making it a suitable choice for less complex applications or when site-specific labeling is not a primary concern.
Comparative Analysis: Chemical Principles and Performance
The fundamental difference between these two biotinylation methods lies in their reaction chemistry. NHS-ester biotinylation involves the acylation of primary amines, found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is efficient but can be indiscriminate, as most proteins contain multiple lysine residues, leading to heterogeneous labeling and potential disruption of protein function if critical amines are modified.[3][4]
Conversely, this compound participates in a bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with an alkyne-modified biomolecule.[5][6][7] This "click chemistry" approach is highly specific, as neither the azide nor the alkyne group is naturally present in biological systems, thus preventing off-target reactions with endogenous molecules.[8][9]
| Feature | This compound (Click Chemistry) | NHS-Ester Biotinylation |
| Targeting Chemistry | Bioorthogonal Azide-Alkyne Cycloaddition | Amine Acylation |
| Target Residues | Alkyne-modified molecules | Primary amines (Lysine, N-terminus) |
| Specificity | High: Reacts specifically with its bioorthogonal partner.[8] | Moderate: Reacts with any accessible primary amine.[8] |
| Potential for Off-Target Modification | Low: Azide and alkyne groups are inert to biological nucleophiles.[8] | High: NHS esters can react with numerous exposed primary amines on various proteins.[4][8] |
| Reaction Conditions | Mild, aqueous conditions; pH-insensitive.[6][9] | pH-dependent (optimal at pH 7-9); sensitive to amine-containing buffers.[1][10][11] |
| Control over Labeling Site | High: Dependent on the site of alkyne incorporation. | Low: Labels all accessible primary amines. |
| Workflow Complexity | Requires pre-incorporation of an alkyne group into the target molecule. | Direct labeling of the target molecule. |
| Reaction Speed | Fast to very fast, depending on the catalyst and reaction type (e.g., CuAAC, SPAAC).[8] | Fast at physiological pH.[8] |
Quantitative Performance Data
The superior specificity of azide-based biotinylation translates into significantly fewer off-target interactions, a critical factor in applications like proximity labeling and target identification.
| Parameter | This compound (via Click Chemistry) | NHS-Ester Biotinylation |
| Expected Number of Off-Target Proteins Identified (Quantitative Proteomics) | Significantly lower, reflecting high specificity.[8] | Higher, due to reaction with numerous accessible proteins.[8] |
| Cytotoxicity | Lower, due to minimal disruption of endogenous protein function. | Higher potential for cytotoxicity due to widespread, non-specific acylation of cellular proteins.[8] |
Experimental Protocols
Protocol 1: Biotinylation using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach biotin to a purified alkyne-containing protein.
Materials:
-
Alkyne-modified protein (10-100 µM)
-
This compound (Biotin-Azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Degassed, deionized water
-
DMSO (for dissolving Biotin-Azide if necessary)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Biotin-Azide: 10 mM in DMSO or water.
-
CuSO4: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).[5]
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Purified alkyne-protein to a final concentration of 10-100 µM in your reaction buffer.
-
Biotin-Azide stock solution to a final concentration of 100-500 µM.
-
THPTA stock solution to a final concentration of 250-1250 µM.
-
CuSO4 stock solution to a final concentration of 50-250 µM.[5]
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM. Gently mix the reaction.[5]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 4°C. Protect from light if using a fluorescent biotin derivative.[5]
-
Removal of Excess Reagents: Remove unreacted Biotin-Azide and copper catalyst using dialysis, buffer exchange, or size-exclusion chromatography.[5]
-
Verification of Biotinylation: Confirm successful biotinylation using methods such as a dot blot with streptavidin-HRP, mass spectrometry, or a gel-shift assay.
Protocol 2: Biotinylation using NHS-Ester
This protocol describes the labeling of a protein with an amine-reactive NHS-ester of biotin.
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[3] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the reaction.[3][10]
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10][12] NHS-esters are susceptible to hydrolysis in aqueous solutions.[1][10]
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent solution to achieve the desired molar excess over the protein (a 20-fold molar excess is a common starting point).[13]
-
Add the biotin reagent solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]
-
-
Quench the Reaction: Add quenching buffer to a final concentration of 10-100 mM to stop the reaction by consuming excess NHS-ester. Incubate for an additional 15-30 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted biotin and quenching buffer by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[3][10]
-
Determine Degree of Labeling: The extent of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11][14]
Visualizing the Workflows and Mechanisms
Caption: Reaction mechanisms of biotinylation methods.
Caption: Comparison of experimental workflows.
Conclusion
The choice between this compound and NHS-ester for biotinylation hinges on the specific requirements of the experiment. For applications demanding high specificity and minimal off-target effects, such as in vivo labeling or the identification of specific protein-protein interactions, the bioorthogonal approach offered by this compound is clearly superior. While it involves an additional step of introducing an alkyne handle, the resulting precision and cleaner data often justify the extra effort. In contrast, for routine applications like biotinylating purified antibodies for ELISAs or Western blotting, where a degree of non-specific labeling is tolerable, the simplicity and directness of NHS-ester biotinylation remain a viable and cost-effective option. By understanding the advantages and limitations of each method, researchers can make an informed decision to achieve robust and reliable results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotin-xx.com [biotin-xx.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 11. store.sangon.com [store.sangon.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
Validating Biotin-Azide Labeled Proteins: A Comparative Guide to Western Blot and its Alternatives
For researchers, scientists, and drug development professionals engaged in proteomics and drug discovery, the accurate validation of biotin-azide labeled protein targets is a critical step. This guide provides an objective comparison of Western blot analysis with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The covalent labeling of proteins with biotin-azide followed by downstream analysis is a powerful technique for identifying and characterizing protein-protein interactions, post-translational modifications, and drug targets. Following the labeling event, robust validation is essential to confirm the successful biotinylation of the target proteins. Western blotting has traditionally been a cornerstone for this validation; however, several alternative methods offer distinct advantages in terms of sensitivity, throughput, and the nature of the data generated.
This guide compares the performance of Western blot with key alternatives, including In-Gel Fluorescence, Dot Blot, and Mass Spectrometry. Each method is evaluated based on its principles, performance metrics, and ideal applications.
Comparative Analysis of Validation Methods
The choice of a validation method depends on various factors, including the required sensitivity, the desired level of quantification, sample availability, and the specific experimental question. The following table summarizes the key performance indicators for each technique.
| Feature | Western Blot | In-Gel Fluorescence | Dot Blot | Mass Spectrometry |
| Principle | Immuno-detection of biotinylated proteins on a membrane after size-based separation. | Direct detection of fluorescently-labeled streptavidin bound to biotinylated proteins within a gel.[1][2] | Direct detection of biotinylated proteins spotted onto a membrane without prior separation.[3] | Identification and quantification of biotinylated peptides/proteins based on mass-to-charge ratio.[4][5] |
| Primary Output | Qualitative (presence/absence), Semi-Quantitative (band intensity) | Qualitative (presence/absence), Semi-Quantitative (band intensity) | Qualitative (presence/absence), Semi-Quantitative (spot intensity) | Quantitative (peptide/protein abundance), Sequence information |
| Sensitivity | Nanogram range, can be enhanced with poly-HRP conjugates.[6][7] | Picomole to nanogram range, comparable to silver staining.[2] | Nanogram range.[7] | High sensitivity, capable of detecting low abundance proteins.[4][5][8] |
| Throughput | Moderate | Moderate | High | High (with automation) |
| Confirmation of MW | Yes | Yes | No | Yes (inferred from peptide data) |
| Direct Detection | Indirect (requires antibodies/streptavidin) | Direct (within the gel) | Direct (on the membrane) | Direct (peptide identification) |
| Advantages | Widely accessible, provides molecular weight information.[3][9][10][11] | Simple, rapid, no transfer step required.[1][12][13][14] | High throughput, simple, requires small sample volumes.[15][16][17] | High confidence identification, site of biotinylation can be determined, highly quantitative.[4][5][8][18] |
| Disadvantages | Time-consuming, potential for transfer inefficiencies.[19] | May have lower sensitivity for some proteins compared to blotting. | No molecular weight information, prone to non-specific binding. | Requires specialized equipment and expertise, data analysis can be complex. |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the practical differences between each validation method. The following diagrams, created using the DOT language, illustrate the key steps involved in each workflow.
Figure 1. Western Blot Workflow for Biotinylated Proteins.
Figure 2. In-Gel Fluorescence Detection Workflow.
Figure 3. Dot Blot Workflow for Biotinylated Proteins.
Figure 4. Mass Spectrometry Workflow for Biotinylated Peptides.
Experimental Protocols
Detailed methodologies are provided below for the key experiments discussed in this guide.
Western Blot Protocol for Biotinylated Proteins
This protocol outlines the standard procedure for detecting biotinylated proteins using a streptavidin-horseradish peroxidase (HRP) conjugate.[9][10][11]
-
Protein Separation:
-
Separate your protein lysate containing biotin-azide labeled targets by SDS-PAGE according to standard procedures.
-
Include a pre-stained molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins from the polyacrylamide gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer (a typical starting dilution is 1:1000 to 1:20,000, but should be optimized).
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
In-Gel Fluorescence Detection Protocol
This method allows for the direct visualization of biotinylated proteins within the SDS-PAGE gel.[1][2][12]
-
Protein Separation:
-
Run your protein samples on an SDS-PAGE gel as you would for a standard Western blot.
-
-
Gel Incubation:
-
After electrophoresis, place the gel in a clean container and gently wash with deionized water.
-
Incubate the gel in a solution containing a fluorescently labeled streptavidin conjugate (e.g., streptavidin-FITC) diluted in a suitable buffer (e.g., PBS) for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the gel several times with the buffer to remove excess fluorescent streptavidin and reduce background signal.
-
-
Imaging:
-
Visualize the fluorescent bands using a gel documentation system equipped with the appropriate excitation and emission filters for the fluorophore used.
-
Dot Blot Protocol for Biotinylated Proteins
A rapid method for screening multiple samples for the presence of biotinylated proteins.[15][16][20][17]
-
Membrane Preparation:
-
Cut a piece of nitrocellulose or PVDF membrane to the desired size.
-
Gently spot a small volume (1-2 µL) of each protein sample directly onto the membrane. Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in blocking buffer (e.g., 5% BSA in TBST) and incubate for 30-60 minutes at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane in a solution of diluted streptavidin-HRP for 30-60 minutes.
-
-
Washing:
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Develop the signal using an ECL substrate and image the membrane. The intensity of the dots will correspond to the relative amount of biotinylated protein in each sample.
-
Mass Spectrometry-Based Validation Protocol
This approach provides the highest level of confidence for protein identification and can pinpoint the specific site of biotinylation.[4][5][8][18]
-
Protein Digestion:
-
The protein sample containing biotinylated targets is first denatured, reduced, and alkylated.
-
The proteins are then digested into smaller peptides using a protease, typically trypsin.
-
-
Enrichment of Biotinylated Peptides:
-
The peptide mixture is incubated with streptavidin-coated magnetic beads or resin to specifically capture the biotinylated peptides.
-
Non-biotinylated peptides are washed away.
-
-
Elution and Sample Preparation:
-
The enriched biotinylated peptides are eluted from the beads.
-
The eluted peptides are desalted and concentrated prior to mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
The peptide sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Peptides are separated by the LC system and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
The resulting fragmentation spectra are searched against a protein database to identify the amino acid sequences of the biotinylated peptides and, consequently, the identity of the labeled proteins. Specialized software can also be used to pinpoint the exact residue that was biotinylated.
-
References
- 1. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Detection of biotinylated proteins in polyacrylamide gels using an avidin-fluorescein conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. fortislife.com [fortislife.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. novopro.cn [novopro.cn]
- 12. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A competitive avidin-biotin ECL dot-blot assay for epitope mapping of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Azide-Alkyne Cycloaddition
In the landscape of bioconjugation and drug development, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers unparalleled efficiency and specificity in linking molecules.[1] This guide provides a comprehensive comparison of its two primary modalities: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This analysis, supported by experimental data, is designed to assist researchers, scientists, and drug development professionals in selecting the optimal ligation strategy for their specific applications.
At their core, both CuAAC and SPAAC facilitate the formation of a stable triazole linkage between an azide and an alkyne.[2] However, their fundamental mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly within biological systems. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, while SPAAC is a catalyst-free alternative that employs a strained cyclooctyne that readily reacts with an azide to release ring strain.[2][3]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics and Conditions
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[4] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[4] |
| Typical Reaction Time | 30 minutes to a few hours[4] | 1 to 12 hours (can be longer for less reactive alkynes)[4] |
| Typical Reactant Concentration | >10 µM[4] | Can be higher to achieve reasonable reaction times[4] |
| Catalyst Requirement | Copper(I)[3] | None[3] |
Table 2: Reaction Outcomes and Biocompatibility
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Yields | Near-quantitative[4] | Generally high, but can be lower than CuAAC[4] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[4] | Mixture of regioisomers (1,4 and 1,5)[4] |
| Biocompatibility | Limited by copper toxicity[4] | Excellent, widely used for in vivo applications[4] |
| Side Reactions | Potential for reactive oxygen species (ROS) formation, which can damage biomolecules.[5][6] | Strained alkynes can react with thiols, such as those in cysteine-containing proteins.[7] |
Reaction Mechanisms and Experimental Workflow
The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne and the necessity of a catalyst.
In CuAAC, the copper(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate, which then readily undergoes cycloaddition with the azide to yield the 1,4-disubstituted triazole product.
SPAAC, conversely, is driven by the high ring strain of cyclooctynes like dibenzocyclooctyne (DBCO). This inherent energy allows the reaction to proceed without a catalyst, leading to a mixture of 1,4 and 1,5-disubstituted triazole regioisomers.
The typical experimental workflow for both reactions involves preparing the azide- and alkyne-functionalized molecules, performing the ligation, and then purifying the resulting conjugate.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for performing CuAAC and SPAAC for protein bioconjugation.
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol outlines the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). Avoid TRIS buffer as it can chelate copper.[4]
-
Azide-modified small molecule (e.g., azide-fluorophore) dissolved in a compatible solvent like DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[8]
-
Ligand stock solution (e.g., 50 mM THPTA in water).[8]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[8]
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).[8]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with buffer to achieve the desired final concentration (e.g., 28.6 µM).[9]
-
Add the azide-modified small molecule to the protein solution. The final concentration of the azide should typically be in excess (e.g., 50 µM).[9]
-
Prepare a premixed solution of CuSO₄ and the ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[9] Add this mixture to the reaction tube. The final copper concentration is often around 50-250 µM.[9]
-
Add aminoguanidine to the reaction mixture (e.g., a final concentration of 5 mM) to intercept deleterious ascorbate byproducts.[8][10]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 5 mM.[8]
-
Gently mix the solution and incubate at room temperature for 1-4 hours. To prevent oxygen from diffusing in, which can inhibit the reaction, it is advisable to close the tube.[9]
-
Once the reaction is complete, purify the bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst components.
Protocol 2: General SPAAC Protocol for Protein Bioconjugation
This protocol describes the reaction between an azide-modified protein and a strained alkyne-functionalized molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[4]
-
Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO.[4]
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[4]
-
Add the strained alkyne molecule from the DMSO stock solution to the protein solution. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[4]
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[4]
-
Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).
-
Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[4]
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC is ultimately dictated by the specific experimental requirements.
CuAAC is generally the superior choice when:
-
High reaction speed and quantitative yields are paramount. [4][11]
-
The experimental system is not sensitive to low concentrations of a well-ligated copper catalyst.
-
Ex vivo applications where biocompatibility is less of a concern.
SPAAC is the preferred method for:
-
In vivo and live-cell labeling applications where the cytotoxicity of copper is a significant concern.[12][11]
-
Long-term studies where the stability of the labeled molecule is critical.[13]
-
Systems containing sensitive biomolecules that could be damaged by the oxidative side reactions associated with CuAAC.
Recent advancements in ligand development for CuAAC have aimed to mitigate copper's toxicity and improve its biocompatibility, broadening its applicability in biological contexts.[14][15] However, for the most sensitive in vivo experiments, the catalyst-free nature of SPAAC remains a decisive advantage.[2] By carefully considering the quantitative data and experimental parameters outlined in this guide, researchers can confidently select the most appropriate azide-alkyne cycloaddition strategy to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. jpt.com [jpt.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for 6-(Biotinamido)hexylazide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate biotin-azide linker is a critical determinant of experimental success. While 6-(Biotinamido)hexylazide has been a widely used reagent, a diverse array of alternatives now offers enhanced capabilities, including improved solubility, reduced steric hindrance, and options for cleavable linkages. This guide provides an objective comparison of these alternatives, supported by experimental data, to facilitate informed decision-making in your research.
The primary alternatives to the standard C6 alkyl linker of this compound fall into three main categories: those with modified non-cleavable linkers, those with cleavable linkers, and those designed for copper-free click chemistry. Each category presents distinct advantages for specific applications, from proteomics to live-cell imaging.
Non-Cleavable Linkers: Enhancing Solubility and Reducing Steric Hindrance
Polyethylene glycol (PEG) linkers are the most common modification to the standard alkyl chain. These hydrophilic spacers increase the aqueous solubility of the biotin-azide reagent and the resulting bioconjugate. Furthermore, the extended length of PEG linkers can mitigate steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin. Alternatives in this category include reagents with varying lengths of PEG units, such as Biotin-PEG2-Azide, Biotin-PEG3-Azide, and Biotin-PEG4-Azide.[1] The choice of PEG linker length can be crucial, as it needs to be sufficient to overcome the steric hindrance of the conjugated molecule.[2]
Cleavable Linkers: Facilitating Elution and Analysis
In applications such as affinity purification and mass spectrometry-based proteomics, the extremely strong interaction between biotin and streptavidin (Kd ≈ 10^-15 M) can make the elution of biotinylated molecules challenging, often requiring harsh denaturing conditions.[3] Cleavable biotin-azide probes address this issue by incorporating a linker that can be selectively cleaved under mild conditions, allowing for the gentle release of the target molecule.
A comparative study evaluated the performance of five different cleavable biotin-azide probes, each with a distinct cleavable moiety: a disulfide bond, a diazo group, a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, a dialkoxydiphenylsilane (DADPS) group, and a photocleavable (PC) group.[3][4][5] The study assessed both the labeling selectivity and the cleavage efficiency of these probes on a model protein (GFP).
Quantitative Comparison of Cleavable Biotin-Azide Probes
| Probe Type | Cleavage Condition | Cleavage Efficiency (%) | Labeling Selectivity (Signal-to-Noise) |
| Disulfide | 50 mM Na₂S₂O₄ | >97% | ~15 |
| Diazo | 2% HOCH₂CH₂SH | ~85% | ~10 |
| Dde | 2% Hydrazine | >97% | ~20 |
| DADPS (Acid-cleavable) | 10% Formic Acid (0.5 h) | >98% | >50 |
| Photocleavable | 365 nm UV light | >97% | ~25 |
Data summarized from a study on cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition.[3][4][5]
The DADPS-based probe demonstrated the highest labeling selectivity and near-complete cleavage under very mild acidic conditions, making it a particularly attractive option for sensitive downstream applications.[3][4][5]
Copper-Free Click Chemistry: Biocompatibility for Live-Cell Applications
The standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, has limitations in living systems due to the cytotoxicity of the copper catalyst.[6][7][8][9] Copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC), overcomes this hurdle by using strained cyclooctyne reagents, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a metal catalyst.[7][9] This makes biotin-azide reagents designed for SPAAC ideal for labeling biomolecules on the surface of or inside living cells.
While SPAAC is highly bioorthogonal, its reaction kinetics are generally slower than those of CuAAC.[10] The choice between copper-catalyzed and copper-free click chemistry, therefore, depends on the specific experimental context, with biocompatibility being the primary consideration for in vivo and live-cell studies.
Experimental Methodologies
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for labeling an alkyne-modified protein with a biotin-azide reagent.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-azide reagent (e.g., Biotin-PEG4-Azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 10 mM THPTA in water)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the biotin-azide reagent in the reaction buffer. A typical molar excess of the biotin-azide reagent is 10-50 fold over the protein.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Initiation: Add the reducing agent to the protein-azide mixture, followed immediately by the addition of the CuSO₄/ligand premix.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
Experimental Workflow for Comparing Cleavable Biotin-Azide Probes
Caption: Workflow for comparing the performance of cleavable biotin-azide probes.
Signaling Pathways and Logical Relationships
The choice of biotin-azide linker can be critical when studying specific signaling pathways where steric hindrance or the persistence of the biotin tag could interfere with downstream events.
Caption: Impact of linker choice on downstream protein-protein interactions.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 8. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. pubs.acs.org [pubs.acs.org]
Validating Specificity in Biotin-Azide Labeling: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals utilizing biotin-azide labeling, ensuring the specificity of the reaction is paramount to generating reliable and reproducible data. This guide provides a comparative overview of essential control experiments to validate the specificity of biotin-azide labeling, alongside alternative methods, supported by experimental data and detailed protocols.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," is a powerful tool for biotinylating azide-modified biomolecules.[1][2] However, like any labeling technique, it is susceptible to non-specific signal, which can arise from various sources, including endogenous biotinylated proteins and off-target interactions of the labeling reagents.[3][4] Implementing a rigorous set of control experiments is therefore non-negotiable for validating the specificity of the labeling and ensuring that the detected biotin signal is a true representation of the azide-alkyne reaction.
Key Control Experiments for Biotin-Azide Labeling
To dissect the sources of potential background signal and confirm the specificity of the biotin-azide reaction, a series of negative controls should be performed in parallel with the experimental sample. These controls systematically omit key components of the click chemistry reaction.
| Control Experiment | Purpose | Expected Outcome for High Specificity |
| No Azide Control | To assess background signal from the biotin-alkyne probe and detection reagents in the absence of the azide-modified target. | Minimal to no biotin signal. |
| No Copper Catalyst Control | To confirm that the biotinylation is dependent on the copper catalyst, a hallmark of the CuAAC reaction. | Minimal to no biotin signal. |
| No Biotin-Azide Control | To identify the contribution of endogenously biotinylated proteins to the overall signal. | Signal should only correspond to known endogenous biotinylated proteins. |
| Non-Biotinylated Protein Control | To evaluate non-specific binding of biotinylated proteins to the affinity resin (e.g., streptavidin beads) during pulldown experiments.[5] | No elution of the target protein. |
| Competition Control (Excess Free Biotin) | To confirm that the signal is specifically from the biotin tag. Pre-incubation with free biotin should block the binding of biotinylated proteins to streptavidin.[6] | Significant reduction in the detected signal. |
Visualizing the Logic of Control Experiments
The following diagram illustrates the rationale behind the key negative controls in a typical biotin-azide labeling workflow.
Caption: Logical flow of control experiments in biotin-azide labeling.
Comparison with Alternative Labeling Methods
While biotin-azide click chemistry is a versatile tool, other methods for proximity-dependent labeling exist, each with its own set of advantages and limitations. The two most common alternatives are BioID (Proximity-Dependent Biotin Identification) and APEX (Ascorbate Peroxidase).
| Feature | Biotin-Azide (Click Chemistry) | BioID (Biotin Ligase) | APEX/APEX2 (Peroxidase) |
| Principle | Covalent ligation of biotin-alkyne to an azide-modified target via a copper-catalyzed reaction.[1][2] | A promiscuous biotin ligase (BirA*) fused to a protein of interest biotinylates proximal proteins.[5][7] | An engineered ascorbate peroxidase (APEX) fused to a protein of interest generates biotin-phenoxyl radicals that covalently label nearby proteins.[8] |
| Labeling Time | Typically 30 minutes to 2 hours.[9] | 18-24 hours.[10] | ~1 minute.[10] |
| Specificity | High, due to the bio-orthogonal nature of the azide-alkyne reaction.[1] | Can have higher background due to the long labeling time and diffusion of activated biotin.[10] | High spatial resolution due to the short-lived radicals.[11] |
| Cell Viability | Copper catalyst can be toxic to live cells, though ligands can mitigate this.[12] | Generally well-tolerated by cells. | Requires hydrogen peroxide, which can be toxic.[8] |
| Amino Acid Target | Not applicable (targets azide). | Lysine residues.[13] | Electron-rich amino acids (e.g., tyrosine).[13] |
Quantitative Data Comparison
The following table summarizes representative quantitative data from studies comparing different labeling methods and the effect of controls.
| Comparison | Method 1 | Method 2 | Metric | Result | Reference |
| Selectivity of Biotin Probes | Probe with high non-specific binding | Highly selective probe | Relative Selectivity (Signal in target / Signal in control) | ~1 | ~100 |
| Proteome Coverage | miniTurbo-TDP-43 | APEX2-TDP-43 | Number of Proteins Identified | 1,364 | 2,853 |
| Proteome Overlap | G3BP1 BioID | G3BP1 APEX | Percentage of BioID proteins in APEX data | 49-52% | - |
| Proteome Overlap | G3BP1 APEX | G3BP1 BioID | Percentage of APEX proteins in BioID data | 13-26% | - |
Experimental Protocols
Protocol 1: Control Experiments for Biotin-Azide Labeling of Proteins in Cell Lysate
This protocol outlines the steps for performing negative control experiments alongside a standard biotin-azide click chemistry reaction on a protein lysate containing an azide-modified protein of interest (POI-azide).
Materials:
-
Cell lysate containing POI-azide
-
Control cell lysate (without POI-azide)
-
Biotin-Alkyne probe
-
Copper (II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
Procedure:
-
Prepare Reaction Mixtures: Set up four reaction tubes:
-
Experimental: Lysate with POI-azide + Biotin-Alkyne + CuSO4/THPTA + Sodium Ascorbate.
-
No Azide Control: Control lysate (no POI-azide) + Biotin-Alkyne + CuSO4/THPTA + Sodium Ascorbate.
-
No Copper Control: Lysate with POI-azide + Biotin-Alkyne + Sodium Ascorbate (omit CuSO4/THPTA).
-
No Biotin-Azide Control: Lysate with POI-azide + CuSO4/THPTA + Sodium Ascorbate (omit Biotin-Alkyne).
-
-
Click Reaction:
-
To each tube, add the respective components. The final concentrations of reagents may need optimization, but typical ranges are 50-100 µM Biotin-Alkyne, 1 mM CuSO4, 5 mM THPTA, and 50 mM Sodium Ascorbate.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Streptavidin Pulldown:
-
Add streptavidin-agarose beads to each reaction and incubate for 1 hour at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A common wash series includes PBS, PBS with 1% SDS, and a final wash with PBS.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing a high concentration of free biotin (e.g., 2-10 mM).
-
Analyze the eluates by Western blotting using an antibody against your POI or by mass spectrometry.
-
Protocol 2: Proximity-Dependent Biotin Identification (BioID)
This protocol provides a general workflow for performing a BioID experiment.
Materials:
-
Expression vector containing your protein of interest (POI) fused to BirA*.
-
Mammalian cell line of choice.
-
Transfection reagent.
-
Cell culture medium supplemented with biotin (typically 50 µM).
-
Lysis buffer (e.g., RIPA buffer).
-
Streptavidin-agarose beads.
-
Wash buffers.
-
Elution buffer.
Procedure:
-
Cell Transfection: Transfect the mammalian cells with the POI-BirA* expression vector. It is recommended to generate stable cell lines for consistent expression. As a negative control, transfect cells with a vector expressing BirA* alone.
-
Biotin Labeling: Supplement the cell culture medium with 50 µM biotin and incubate for 18-24 hours. This allows the BirA* enzyme to biotinylate proximal proteins.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the biotinylated proteins.
-
Analysis: Analyze the eluted proteins by mass spectrometry to identify the interactome of your POI. Compare the protein identifications from the POI-BirA* sample to the BirA* alone control to distinguish specific interactors from background.[5][7]
Protocol 3: APEX-mediated Proximity Labeling
This protocol describes the general steps for an APEX-based labeling experiment.
Materials:
-
Expression vector containing your POI fused to APEX2.
-
Mammalian cell line.
-
Transfection reagent.
-
Biotin-phenol.
-
Hydrogen peroxide (H2O2).
-
Quenching solution (e.g., sodium azide, sodium ascorbate).
-
Lysis buffer.
-
Streptavidin-agarose beads.
-
Wash buffers.
-
Elution buffer.
Procedure:
-
Cell Transfection: Transfect cells with the POI-APEX2 expression vector. As a negative control, use cells expressing APEX2 alone or untransfected cells.
-
Biotin-Phenol Incubation: Incubate the cells with biotin-phenol (typically 500 µM) for 30 minutes.
-
Labeling Reaction: Initiate the labeling reaction by adding H2O2 (typically 1 mM) for 1 minute.
-
Quenching: Immediately stop the reaction by adding a quenching solution.
-
Cell Lysis, Pulldown, and Analysis: Proceed with cell lysis, streptavidin pulldown, washing, elution, and analysis as described in the BioID protocol. The rapid labeling time of APEX allows for capturing more transient interactions.[8][10]
Signaling Pathway and Workflow Diagrams
Biotin-Azide Labeling Workflow
Caption: Workflow for biotin-azide labeling and analysis.
Proximity-Dependent Biotinylation (BioID) Pathway
References
- 1. iAPEX: Improved APEX-based proximity labeling for subcellular proteomics using an enzymatic reaction cascade | bioRxiv [biorxiv.org]
- 2. biotium.com [biotium.com]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinylation by antibody recognition - A method for proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-(Biotinamido)hexylazide: A Step-by-Step Guide for Laboratory Professionals
The safe handling and disposal of 6-(Biotinamido)hexylazide are critical for ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risks for researchers, scientists, and drug development professionals. The primary hazard associated with this compound is its azide functional group, which is acutely toxic and potentially explosive.[1][2][3]
Immediate Safety Precautions
Before beginning any disposal procedure, a thorough hazard assessment must be conducted, and all personnel involved must be familiar with the Safety Data Sheet (SDS) for azide compounds.[1] Always handle this compound in a certified chemical fume hood to prevent inhalation of any potentially volatile and toxic compounds.[4]
Personal Protective Equipment (PPE) is mandatory:
-
Hand Protection: Wear appropriate chemical-resistant gloves. For handling highly toxic azides, it is recommended to use silver shield gloves under nitrile gloves.[4]
-
Eye Protection: Chemical safety glasses or splash goggles are required.[4]
-
Skin and Body Protection: A lab coat must be worn at all times.[4]
Disposal Procedures
Under no circumstances should this compound or its solutions be poured down the drain.[4] Reaction with lead or copper in plumbing can lead to the formation of highly explosive metal azide salts.[4] All waste containing this compound must be treated as hazardous waste.
Proper segregation of azide-containing waste is the first and most critical step in the disposal process.
| Waste Stream | Collection Container | Labeling Requirements | Incompatible Wastes |
| Solid this compound Waste | Clearly labeled, sealed, and compatible container (e.g., plastic) | "HAZARDOUS WASTE: this compound, Organic Azide" | Acids, Heavy Metals and their salts, Halogenated Solvents[2] |
| Liquid this compound Waste (in compatible solvent) | Clearly labeled, sealed, and compatible container (e.g., plastic) | "HAZARDOUS WASTE: this compound, Organic Azide, [Solvent Name]" | Acids, Heavy Metals and their salts, Halogenated Solvents[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Lined plastic pail with a lid | "HAZARDOUS WASTE: Contaminated with this compound" | Sharps, Acidic Waste |
Key Operational Steps:
-
Separate Waste Streams: Maintain distinct waste containers for solid, liquid, and contaminated labware.
-
Avoid Metal Contact: Do not use metal spatulas or other metal utensils when handling this compound to prevent the formation of shock-sensitive metal azides.[2][5]
-
No Mixing with Acids: Never co-mingle azide waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.[2]
-
Secure Containers: Ensure all waste containers are kept securely closed except when adding waste.[6]
Deactivation of Dilute Azide Solutions (Expert Use Only)
For dilute solutions (≤5%) of similar azide compounds, chemical deactivation can be performed by trained personnel in a controlled environment. However, it is strongly recommended that the final solution still be disposed of as hazardous waste.[4] A common method involves the use of nitrous acid.
Experimental Protocol for Deactivation (for reference, not recommended as a standard disposal method):
-
The deactivation must be carried out in a chemical fume hood.[4]
-
An aqueous solution containing no more than 5% of the azide compound is placed in a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet for evolved gases.[4]
-
The solution is cooled in an ice bath.
-
A freshly prepared 20% aqueous solution of sodium nitrite is added dropwise with stirring.
-
Following the sodium nitrite addition, a 20% aqueous solution of sulfuric acid is added dropwise until the reaction mixture tests positive for excess nitrous acid (indicated by turning starch-iodide paper blue).
-
The reaction mixture should be stirred for at least one hour after the final addition.
-
The resulting solution must be neutralized with a dilute sodium hydroxide solution to a pH between 6 and 9 before being collected as hazardous waste.[4]
Final Disposal
All collected waste, whether deactivated or not, must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4] Complete a chemical waste pick-up request form as per your institution's guidelines.[3]
Spill Management
In the event of a spill:
-
Small Spills (in a fume hood):
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Notify your supervisor and institutional EHS.[5]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 6-(Biotinamido)hexylazide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 6-(Biotinamido)hexylazide. Adherence to these protocols is mandatory to ensure a safe laboratory environment.
Organic azides, such as this compound, are energetic compounds that demand careful handling due to their potential for explosive decomposition when subjected to shock, friction, or heat.[1] They are also considered potentially toxic if inhaled, ingested, or absorbed through the skin.[1] The azide functional group is highly reactive, and precautions must be taken to avoid contact with acids, which can form the highly toxic and explosive hydrazoic acid.[1] Furthermore, contact with metals like copper, lead, brass, or solder can lead to the formation of highly unstable and explosive heavy metal azides.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting goggles (EN 166 compliant) are essential. A full-face shield must be worn over the goggles, particularly when handling the solid form or during reactions to protect against splashes and potential explosions.[1] |
| Hand | Double Nitrile Gloves | Wear two pairs of nitrile gloves, changing the outer pair immediately upon contamination. For prolonged handling or direct contact, consider heavier-duty gloves like Silver Shield or Neoprene.[2] |
| Body | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A flame-resistant lab coat provides a primary barrier. A chemical-resistant apron should be worn over the lab coat to protect against spills. For larger quantities or higher-risk operations, consider Tychem® coveralls.[2] |
| Respiratory | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] For situations with a higher risk of aerosolization, a full-face respirator with appropriate cartridges may be necessary.[2][3] |
| Footwear | Closed-Toed, Chemical-Resistant Shoes | Leather or canvas shoes are not permissible as they can absorb chemicals. Wear closed-toed shoes made of a chemical-resistant material.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Strict adherence to the following operational procedures is crucial for minimizing risks.
1. Engineering Controls and Work Area Setup:
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[1]
-
Blast Shield: A blast shield should be placed between the user and the experimental apparatus, especially during reactions or when heating.[1]
-
Fume Hood Sash: Keep the fume hood sash as low as possible at all times.[1]
-
Avoid Metal: Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of shock-sensitive metal azides.[4] Use plastic or ceramic spatulas instead.
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[4]
2. Handling Procedures:
-
Work on a Small Scale: Whenever possible, work with the smallest feasible quantities of the material.[1]
-
Avoid Shock and Friction: Handle the compound gently. Avoid grinding, scraping, or subjecting it to any form of shock or friction.
-
Temperature Control: Unless a reaction requires heating, maintain the compound at a cool and stable temperature. Store at -18°C in the absence of light, preferably in plastic amber containers.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of azide-containing waste is critical to prevent accidents.
1. Quenching Excess Azide:
-
This procedure must be performed in a chemical fume hood with all appropriate PPE.
-
Cooling: Cool the reaction mixture containing residual azide in an ice bath.
-
Destruction: Slowly add a reducing agent, such as triphenylphosphine, to the stirred reaction mixture. The azide will react to form a phosphazide, which can then be hydrolyzed with water to an amine and triphenylphosphine oxide, releasing nitrogen gas.[1]
2. Waste Segregation and Labeling:
-
Dedicated Container: Collect all quenched azide waste, including contaminated solvents, paper towels, and gloves, in a dedicated and clearly labeled hazardous waste container.[1]
-
University/Institutional Guidelines: All azide-containing materials should be disposed of through the institution's chemical waste program.[4]
Experimental Protocol: Stability Assessment
The stability of organic azides can be estimated using the "Rule of Six," which states that there should be at least six carbon atoms for every energetic functional group (in this case, the azide group).[4] For this compound (C16H28N4O2S), the carbon-to-nitrogen ratio is 4:1. While this is a useful guideline, all organic azides should be treated as potentially explosive.
Diagram of Safe Handling Workflow for this compound
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
